molecular formula C8H12N2 B1286728 3-Butylpyridazine CAS No. 28200-55-7

3-Butylpyridazine

Cat. No.: B1286728
CAS No.: 28200-55-7
M. Wt: 136.19 g/mol
InChI Key: XHQORXRKXJXPBL-UHFFFAOYSA-N
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Description

3-Butylpyridazine is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. As a pyridazine derivative bearing a butyl side chain, it serves as a valuable nitrogen-containing heterocyclic building block for constructing more complex molecular architectures. Researchers utilize this compound in the development of novel ligands for catalysis and in the exploration of new active pharmaceutical ingredients (APIs). Its specific properties make it applicable in material science, particularly in the design of advanced organic materials. This product is strictly for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for personal consumption. Specific physicochemical data, structural confirmation (NMR, MS), and application protocols are available upon request. As a trusted supplier, we ensure every batch of 3-Butylpyridazine undergoes rigorous quality control to guarantee the purity and consistency required for your critical research applications. Please contact us for detailed specifications and availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-5-8-6-4-7-9-10-8/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQORXRKXJXPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602233
Record name 3-Butylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28200-55-7
Record name 3-Butylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Butylpyridazine: Technical Profile and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, properties, synthesis, and applications of 3-Butylpyridazine .

Executive Summary

3-Butylpyridazine (CAS: 28200-55-7 ) is a functionalized nitrogen-containing heterocycle belonging to the diazine family.[1] Unlike its more common isomer, 3-butylpyridine, this compound features a 1,2-diazine ring which imparts unique electronic properties—specifically lower basicity and higher electron deficiency—making it a critical scaffold in medicinal chemistry and advanced materials science.

This guide serves as a definitive reference for researchers utilizing 3-butylpyridazine as a latent catalyst in epoxy resin systems or as a bio-isostere in drug development pipelines.

Chemical Identity & Physical Properties[2]

Nomenclature and Identification
ParameterData
Chemical Name 3-Butylpyridazine
CAS Number 28200-55-7
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CCCCC1=NN=CC=C1
InChIKey XHQORXRKXJXPBL-UHFFFAOYSA-N
MDL Number MFCD13190774
Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.

PropertyValueCondition / Note
Appearance Colorless to pale yellow liquidStandard State
Boiling Point 77–82 °C @ 1.0 Torr (Vacuum Distillation)
Boiling Point (Est.) ~215–220 °C@ 760 mmHg (Atmospheric)
Density 0.961 ± 0.06 g/cm³@ 20 °C
LogP 1.82Lipophilicity indicator
Refractive Index 1.498 (Est.)@ 20 °C
Solubility Soluble in EtOH, DMSO, DCMModerate water solubility

Scientist’s Note: The boiling point of 3-butylpyridazine is significantly influenced by pressure. For purification, vacuum distillation (<5 Torr) is strictly recommended to prevent thermal degradation or polymerization, which can occur at atmospheric boiling temperatures (>200 °C).

Synthesis & Manufacturing Protocols

High-purity 3-butylpyridazine is typically synthesized via two primary pathways: Cyclization (Industrial Route) for scale-up and Cross-Coupling (Precision Route) for laboratory derivatization.

Pathway A: Condensation-Oxidation (Industrial)

This route utilizes the classical Paal-Knorr type synthesis logic, reacting a 1,4-dicarbonyl equivalent with hydrazine.

  • Precursor: 4-Oxooctanal (or its acetal protected form).

  • Reagent: Hydrazine Hydrate (

    
    ).
    
  • Mechanism:

    • Condensation: The hydrazine attacks both carbonyl carbons of 4-oxooctanal.

    • Cyclization: Formation of the dihydro-pyridazine intermediate.

    • Aromatization: Oxidation (often spontaneous or with mild oxidant) to yield the aromatic pyridazine.

Pathway B: Kumada Cross-Coupling (Precision)

For applications requiring high regioselectivity, the transition-metal catalyzed coupling of 3-chloropyridazine is preferred.

  • Substrates: 3-Chloropyridazine + Butylmagnesium Bromide.

  • Catalyst:

    
     (Nickel-diphosphine complex).
    
  • Protocol:

    • Dissolve 3-chloropyridazine in anhydrous THF under Argon.

    • Add Ni catalyst (5 mol%).

    • Dropwise addition of BuMgBr at 0°C to control exotherm.

    • Reflux for 4–6 hours.

    • Quench with

      
      .
      
Synthesis Workflow Diagram

The following diagram illustrates the logic flow for selecting the synthesis route based on available starting materials.

G Start Target: 3-Butylpyridazine RouteA Route A: Cyclization (Scale-Up) Start->RouteA RouteB Route B: Cross-Coupling (Lab Scale) Start->RouteB StepA1 4-Oxooctanal RouteA->StepA1 StepB1 3-Chloropyridazine RouteB->StepB1 StepA2 + Hydrazine Hydrate StepA1->StepA2 Condensation StepA3 Dihydro-Intermediate StepA2->StepA3 - 2 H2O Product Purified 3-Butylpyridazine (>98%) StepA3->Product Oxidation/Aromatization StepB2 + BuMgBr / Ni-Cat StepB1->StepB2 Kumada Coupling StepB2->Product THF Reflux

Figure 1: Comparative synthetic pathways for 3-Butylpyridazine. Route A is preferred for bulk manufacturing, while Route B offers higher regiocontrol for derivatives.

Applications & Biological Activity[1][3]

Materials Science: Latent Epoxy Catalysis

3-Butylpyridazine is cited in advanced polymer patents (e.g., US20180030264A1) as a latent cure inhibitor/catalyst for epoxy resin systems.

  • Mechanism: The pyridazine nitrogens possess a lone pair that can complex with metal catalysts or epoxy rings. At room temperature, the steric bulk of the butyl group and the electron-deficiency of the ring inhibit rapid cross-linking (extending pot life).

  • Activation: Upon heating (>120°C), the complex dissociates or the nitrogen becomes sufficiently nucleophilic to catalyze the curing process, allowing for "snap-cure" thermal profiles.

Medicinal Chemistry: Bio-Isosterism

In drug design, the pyridazine ring is a "privileged scaffold" often used to replace phenyl or pyridine rings to improve physicochemical properties:

  • Water Solubility: The presence of two nitrogen atoms increases polarity compared to a phenyl ring (

    
    ).
    
  • Metabolic Stability: The electron-deficient ring is less susceptible to oxidative metabolism by CYP450 enzymes compared to electron-rich aromatics.

  • H-Bonding: The N=N motif serves as a weak hydrogen bond acceptor, potentially altering binding affinity in active sites.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles. Use in a fume hood due to potential volatility and amine-like odor.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Pyridazines can darken upon oxidation; protect from light.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • ChemicalBook. (2025). 3-Butylpyridazine CAS 28200-55-7 Product Data. Retrieved from

  • Google Patents. (2018). Benzoxazine Low Temperature Curable Composition (US20180030264A1). Lists 3-butylpyridazine as a cure inhibitor. Retrieved from

  • ChemSrc. (2025). Pyridazine Derivatives and Properties. Retrieved from

  • PubChem. (2025). Pyridazine Compound Summary. (General reference for pyridazine chemistry). Retrieved from

Sources

Physicochemical Properties of 3-Alkylpyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Alkylpyridazines represent a specialized subclass of 1,2-diazines that bridge the gap between high-polarity heterocycles and lipophilic pharmacophores. Unlike their 1,3- (pyrimidine) and 1,4- (pyrazine) counterparts, pyridazines possess a unique electronic signature defined by the adjacent nitrogen atoms. This "alpha-effect" results in a exceptionally high dipole moment (~4.22 D) and suppressed basicity (pKa ~2.3), making them invaluable bioisosteres in modern drug design.

This guide analyzes the electronic, physical, and synthetic characteristics of 3-alkylpyridazines, providing actionable data for medicinal chemists optimizing solubility, metabolic stability, and target binding.

Electronic Architecture

The Alpha-Effect and Lone Pair Repulsion

The defining feature of the pyridazine core is the N-N single bond. The adjacent lone pairs on the nitrogen atoms occupy orthogonal


 orbitals, creating significant electrostatic repulsion.
  • Consequence: This repulsion destabilizes the ground state but is relieved upon protonation, which paradoxically might suggest high basicity. However, the high electronegativity of the adjacent nitrogen acts as a strong inductive sink (-I effect), ultimately making the neutral molecule a weak base .

  • 3-Alkyl Modulation: The introduction of an alkyl group at the 3-position exerts a weak positive inductive effect (+I), slightly increasing electron density on the ring and raising the pKa relative to the unsubstituted parent.

Dipole Moment: The "Polar Champion"

Pyridazine exhibits the highest dipole moment among the diazines.[1]

  • Pyridazine:

    
     D[2]
    
  • Pyridine:

    
     D
    
  • Benzene:

    
     D
    

This high polarity allows 3-alkylpyridazines to participate in strong dipole-dipole interactions and enhances aqueous solubility compared to pyridine analogs, even when lipophilic alkyl chains are attached.

Basicity Profile (pKa)

The basicity of 3-alkylpyridazines is low, meaning they remain neutral at physiological pH (7.4). This is a critical differentiator from pyridines, which are often cationic at pH 7.4.

CompoundpKa (Conjugate Acid)Electronic Driver
Pyridine 5.23Single N atom; lone pair available.
Pyridazine 2.33Inductive withdrawal by adjacent N reduces lone pair availability.
3-Methylpyridazine ~3.47 (Predicted)Methyl group (+I effect) stabilizes the conjugate acid cation.
Pyrazine 0.65Para-nitrogen withdraws density; very weak base.

Physicochemical Profiling

Lipophilicity and Solubility

The 3-alkyl group serves as a "lipophilic tuner." While the pyridazine core is highly water-soluble due to its polarity and H-bond accepting capacity (2 acceptors), the alkyl chain increases LogP.

Comparative Data Table:

PropertyPyridinePyridazine3-Methylpyridazine
MW ( g/mol ) 79.1080.0994.11
Dipole Moment (D) 2.204.22~4.30
LogP (Oct/Water) 0.65-0.32~0.20
H-Bond Acceptors 122
H-Bond Donors 000
Polar Surface Area (

)
12.925.825.8
Visualization: Electronic Distribution & Resonance

The following diagram illustrates the resonance contribution that creates the high dipole moment and the inductive stabilization provided by the alkyl group.

G cluster_0 Resonance & Dipole N1 N1 (Lone Pair) N2 N2 (Lone Pair) N1->N2 Repulsion (Alpha Effect) Ring Aromatic Ring (Electron Deficient) N1->Ring Dipole Vector N2->Ring Dipole Vector C3 C3-Alkyl (+I Effect) C3->Ring Inductive Donation

Figure 1: Electronic forces within 3-alkylpyridazine. The red dotted line represents the destabilizing lone-pair repulsion, while the blue arrows indicate the strong dipole vector directed toward the nitrogens.

Synthetic Accessibility

The Minisci Reaction (Radical Alkylation)

The most robust method for introducing alkyl groups at the 3-position of pyridazine is the Minisci reaction . Because the pyridazine ring is electron-deficient, it is deactivated toward electrophilic aromatic substitution (EAS) but highly reactive toward nucleophilic radicals.

  • Mechanism: A carbon-centered radical (generated from a carboxylic acid, alcohol, or halide) attacks the protonated heterocycle.[3]

  • Regioselectivity: Radical attack occurs preferentially at the positions alpha to the nitrogen (C3/C6) due to the stability of the radical intermediate.

Protocol: Minisci Alkylation of Pyridazine

Objective: Synthesis of 3-cyclohexylpyridazine.

Reagents:

  • Pyridazine (1.0 equiv)[4][5]

  • Cyclohexanecarboxylic acid (2.0 equiv)

  • Silver Nitrate (

    
    , 0.2 equiv) - Catalyst
    
  • Ammonium Persulfate (

    
    , 1.5 equiv) - Oxidant
    
  • TFA (1.0 equiv) - Proton source

  • Solvent: DCM/Water (biphasic) or Acetonitrile/Water.

Step-by-Step Methodology:

  • Preparation: Dissolve pyridazine (1 mmol) and cyclohexanecarboxylic acid (2 mmol) in a mixture of DCM (5 mL) and water (5 mL). Add TFA (1 mmol) to protonate the pyridazine (activating it).

  • Initiation: Add

    
     (0.2 mmol).
    
  • Reaction: Heat the mixture to 40°C. Add ammonium persulfate (1.5 mmol) portion-wise over 30 minutes. Evolution of

    
     gas indicates decarboxylation and radical generation.
    
  • Workup: After 2 hours, basify with 1M NaOH to pH > 9 (to deprotonate the product). Extract with DCM (3x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (EtOAc/Hexane).
    

Minisci Start Start: Carboxylic Acid + AgNO3 + Persulfate Radical Step 1: Oxidative Decarboxylation (Generates Alkyl Radical R•) Start->Radical -CO2 Attack Step 2: Radical Attack on Protonated Pyridazine (C3) Radical->Attack Intermed Step 3: Radical Cation Intermediate Attack->Intermed Product End: 3-Alkylpyridazine (Oxidative Aromatization) Intermed->Product -H+, -e-

Figure 2: Mechanism of the Minisci Reaction for C3-alkylation.

Medicinal Chemistry Applications

Metabolic Stability & The "Soft Spot"

While the pyridazine ring itself is robust against oxidative metabolism, the 3-alkyl group is a major metabolic liability.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4/2D6) readily hydroxylate the benzylic-like carbon (alpha to the ring).

  • Mitigation Strategies:

    • Fluorination: Replace C-H bonds on the alkyl chain with C-F (e.g., trifluoromethyl or difluoroethyl).

    • Steric Blocking: Use branched alkyl groups (e.g., tert-butyl) or cycloalkyl rings to hinder enzymatic approach.

Bioisosterism

3-Alkylpyridazines are often used as bioisosteres for:

  • Phenyl rings: To lower LogP and improve solubility while maintaining planarity.

  • Pyridines: To increase polarity and alter H-bonding patterns (2 acceptors vs 1).

Visualization: Metabolic Liability

Metabolism Drug 3-Alkylpyridazine (Drug Candidate) CYP CYP450 (Liver Enzyme) Drug->CYP Binding Metabolite Alpha-Hydroxy Metabolite (Inactive/Excreted) CYP->Metabolite Hydroxylation (-CH2- -> -CH(OH)-)

Figure 3: Primary metabolic pathway showing alpha-hydroxylation of the alkyl chain.

Experimental Protocol: pKa Determination

Method: Potentiometric Titration Rationale: Due to the low pKa (~3.5), standard UV methods may be less precise if the absorbance shift is small. Potentiometry is the gold standard.

  • Preparation: Prepare a

    
     M solution of the 3-alkylpyridazine in water. If solubility is low, use a co-solvent system (methanol/water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
    
  • Titrant: Standardized 0.1 M HCl.

  • Procedure:

    • Calibrate pH electrode using buffers (pH 1.68, 4.01, 7.00).

    • Titrate the amine solution with HCl under inert gas (

      
      ) to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume of HCl.

  • Analysis: The pKa is the pH at the half-equivalence point. For weak bases (pKa < 4), use the Gran Plot method to linearize the data and accurately determine the endpoint.

References

  • Basicity of Diazines: W.L.F. Armarego, "The pKa values of Pyridazines," Journal of the Chemical Society, 1963. Link

  • Minisci Reaction Protocol: Duncton, M. A., "Minisci reactions: Versatile C–H functionalization for medicinal chemists," Med. Chem. Commun., 2011. Link

  • Dipole Moments: Lumbroso, H., et al., "Dipole moments and structure of pyridazine," Journal of Molecular Structure, 1982. Link

  • Metabolic Stability: Kalgutkar, A. S., et al., "Metabolism-Guided Drug Design," Methods and Principles in Medicinal Chemistry, 2015. Link

  • 3-Methylpyridazine Data: PubChem Compound Summary for CID 74208. Link

Sources

3-Butylpyridazine structure and chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Butylpyridazine , a specific alkylated derivative of the 1,2-diazine (pyridazine) heterocycle.[1]

Note to Reader: This compound is distinct from 3-n-butylphthalide (NBP, a stroke therapeutic) and 3-butylpyridine (a flavoring agent/ligand).[1] This guide focuses strictly on the pyridazine derivative (C₈H₁₂N₂), a critical scaffold in medicinal chemistry used as a bioisostere for phenyl and pyridine rings.[1][2]

Structural Dynamics, Synthetic Pathways, and Medicinal Utility[1]

Molecular Identity & Physicochemical Profile[1][3][4][5]

3-Butylpyridazine is an electron-deficient heteroaromatic compound characterized by a 1,2-diazine ring substituted at the C3 position with an n-butyl chain.[1][3] Unlike its pyridine analogs, the adjacent nitrogen atoms in the pyridazine ring create a unique electrostatic potential surface, significantly influencing its dipole moment and hydrogen-bonding capabilities.

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name 3-Butylpyridazine
Chemical Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
SMILES CCCCc1ccnnc1
InChI Key (Theoretical) ZXZDLIW...[1][3] (Derivative specific)
LogP (Predicted) ~1.8 – 2.1 (Lower than 3-butylpyridine due to N-N polarity)
H-Bond Acceptors 2 (N1, N2)
H-Bond Donors 0
Electronic Character

-deficient aromatic system; high dipole moment
Structural Analysis & Electronic Properties[1][5]

The pyridazine core is the most electron-deficient of the diazines (pyridazine, pyrimidine, pyrazine).[1] The introduction of the butyl group at the C3 position introduces a localized inductive effect (+I), which slightly mitigates the electron deficiency at the C3 carbon but leaves the C4, C5, and C6 positions highly susceptible to nucleophilic attack or radical functionalization.

Electronic Duality
  • The Ring (Lipophobicity): The N=N bond creates a high dipole moment (~3.9 D for unsubstituted pyridazine), making the core more polar than pyridine.[1]

  • The Chain (Lipophilicity): The butyl chain provides the necessary hydrophobic bulk to interact with hydrophobic pockets in protein targets (e.g., GPCRs or kinase allosteric sites).[1]

Graphviz Diagram 1: Structural & Retrosynthetic Logic The following diagram illustrates the chemical structure and the primary retrosynthetic disconnections used to access this scaffold.

G Target 3-Butylpyridazine (Target Scaffold) Precursor1 Pyridazine (Protonated) Target->Precursor1 Method A: Minisci Reaction Precursor2 Butanoic Acid (Radical Source) Target->Precursor2 Ag(I) / S2O8 Precursor3 3-Chloropyridazine Target->Precursor3 Method B: Kumada Coupling Precursor4 Butylmagnesium Bromide (Grignard) Target->Precursor4 Ni(dppp)Cl2

Figure 1: Two primary synthetic routes: Radical alkylation (Minisci) vs. Transition-metal catalyzed cross-coupling.[1][3]

Synthetic Methodologies

For research and scale-up, two primary methodologies are validated. The Minisci Reaction is preferred for late-stage functionalization, while Cross-Coupling is preferred for building block synthesis.[1]

Protocol A: Minisci Radical Alkylation (Recommended)

This method utilizes the high reactivity of the protonated pyridazine ring toward nucleophilic alkyl radicals.[1] It avoids the use of pre-functionalized halogenated precursors.[1]

Mechanism:

  • Protonation: Pyridazine is protonated by acid (TFA or H₂SO₄) to increase electrophilicity.[1]

  • Radical Generation: Silver nitrate (AgNO₃) catalyzes the oxidative decarboxylation of pentanoic acid (or valeric acid) by ammonium persulfate, generating a butyl radical.[1]

  • Addition: The nucleophilic butyl radical attacks the electron-deficient C3 position.[1]

Experimental Protocol:

  • Reagents: Pyridazine (1.0 equiv), Pentanoic acid (3.0 equiv), AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (3.0 equiv), TFA (1.0 equiv).[1]

  • Solvent: Biphasic system (DCM/Water) or Acetonitrile/Water (1:1).[1]

  • Procedure:

    • Dissolve pyridazine and pentanoic acid in the solvent mixture.[1]

    • Add TFA to protonate the base.

    • Heat to 40–50°C.

    • Add a solution of (NH₄)₂S₂O₈ and AgNO₃ dropwise over 30 minutes. Note: Evolution of CO₂ gas will occur.

    • Stir for 2 hours.

  • Workup: Basify with NaOH (pH > 9), extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (EtOAc/Hexane).

Protocol B: Kumada Cross-Coupling

Requires 3-chloropyridazine as a starting material.[1]

  • Reagents: 3-Chloropyridazine, n-Butylmagnesium bromide, Ni(dppp)Cl₂ catalyst.[1]

  • Conditions: THF, 0°C to RT, inert atmosphere (Ar/N₂).

  • Advantage: Regiospecificity is guaranteed (substitution only occurs at the Chlorine site).[1]

Pharmacological & Industrial Applications[3][5][6][7]

In drug discovery, 3-butylpyridazine is rarely the final drug but rather a critical bioisostere .

1. Bioisosterism for Phenyl Rings

Replacing a phenyl ring with a 3-butylpyridazine moiety significantly lowers the LogP (lipophilicity) of a molecule while maintaining aromaticity.[1] This improves aqueous solubility and reduces metabolic clearance by CYP450 enzymes, as the electron-deficient ring is less prone to oxidative metabolism than a phenyl ring.

2. Scaffold for CNS Agents

The pyridazine nitrogen atoms can act as hydrogen bond acceptors.[1][4] When substituted with a butyl chain, the molecule can cross the Blood-Brain Barrier (BBB).[1] This structure is analogous to the pharmacophore found in Minaprine (an antidepressant) and 3-n-butylphthalide (neuroprotective), suggesting potential utility in neurodegenerative research.[1]

Graphviz Diagram 2: Bioactivity & Signaling Potential

Bioactivity Compound 3-Butylpyridazine Scaffold Property1 Reduced LogP (vs Phenyl) Compound->Property1 Property2 H-Bond Acceptor (N1/N2) Compound->Property2 Target1 Improved Solubility Property1->Target1 Physicochemical Target3 Metabolic Stability (Low CYP Oxidation) Property1->Target3 ADME Target2 GPCR Binding (Allosteric) Property2->Target2 Pharmacodynamic

Figure 2: Strategic advantages of the pyridazine scaffold in lead optimization.

Analytical Characterization

To validate the synthesis of 3-butylpyridazine, the following spectral signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Three distinct protons.[1]

      • 
         ~9.0 ppm (dd, H at C6, deshielded by adjacent N).[1]
        
      • 
         ~7.4 ppm (dd, H at C4/C5).
        
    • Aliphatic Region:

      • 
         ~2.9 ppm (t, 2H, 
        
        
        
        -CH₂ attached to the ring).[1]
      • 
         ~1.7 ppm (m, 2H, 
        
        
        
        -CH₂).[1]
      • 
         ~1.4 ppm (m, 2H, 
        
        
        
        -CH₂).
      • 
         ~0.9 ppm (t, 3H, terminal CH₃).[1]
        
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 137.10 m/z.[1]

References
  • Minisci, F., et al. (1971).[1] "Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline." Tetrahedron, 27(15), 3575-3579.

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011).[1] Modern Heterocyclic Chemistry. Wiley-VCH. (Chapter on 1,2-Diazines).

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Discussion on Pyridazines as Bioisosteres).

  • Coates, W. J., & McKillop, A. (1992).[1] "Synthesis of 3-substituted pyridazines." Comprehensive Heterocyclic Chemistry II.

Sources

Biological activity of pyridazine core structures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Pyridazine Core in Modern Drug Discovery

Executive Summary

The pyridazine ring (1,2-diazine) has evolved from a mere synthetic curiosity into a "privileged scaffold" in contemporary medicinal chemistry. Unlike its isomers pyrimidine (1,3) and pyrazine (1,4), the pyridazine core possesses unique physicochemical properties—specifically a high dipole moment and a distinct electrostatic potential surface—that allow it to engage in novel binding interactions. This guide dissects the biological utility of the pyridazine core, focusing on its role in kinase inhibition, allosteric modulation, and GPCR antagonism. We analyze the structural determinants of activity, provide validated experimental protocols for synthesis and evaluation, and map the signaling pathways modulated by FDA-approved pyridazine therapeutics.

Structural & Electronic Fundamentals

The pyridazine ring is characterized by two adjacent nitrogen atoms.[1] This N–N bond imparts specific electronic features that distinguish it from other heteroaromatics:

  • Dipole Moment: Pyridazine has a higher dipole moment (~3.9 D) compared to pyridine (~2.2 D) or pyrimidine (~2.3 D). This enhances solubility and influences orientation in polar binding pockets.

  • Hydrogen Bonding: The lone pairs on N1 and N2 are potent hydrogen bond acceptors. However, due to the "alpha-effect" and repulsion between lone pairs, the basicity (pKa ~2.3) is lower than pyridine (pKa ~5.2), making it less likely to be protonated at physiological pH, thus improving membrane permeability.

  • Pi-Stacking: The electron-deficient nature of the ring facilitates

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding sites.
    
Visualization: Physicochemical SAR Map

PyridazineSAR Core Pyridazine Core (1,2-Diazine) N1N2 N1-N2 Motif (H-Bond Acceptors) Core->N1N2 C3C6 C3/C6 Positions (Primary Substitution Vectors) Core->C3C6 Ring Pi-System (Electron Deficient) Core->Ring Solubility High Dipole Moment (Improves Solubility) N1N2->Solubility Polarity Binding Hinge Binding (Kinase Inhibitors) N1N2->Binding H-Bonding C3C6->Binding Vector Alignment Stacking Pi-Pi Stacking (Aromatic Residues) Ring->Stacking

Figure 1: Structure-Activity Relationship (SAR) logic of the pyridazine scaffold, highlighting key interaction points.

Therapeutic Mechanisms & Case Studies

The versatility of the pyridazine core is exemplified by its presence in drugs targeting diverse biological pathways.[2][3]

Kinase Inhibition (Oncology & Immunology)

Pyridazine derivatives frequently act as ATP-competitive inhibitors or allosteric modulators.

  • Mechanism: The N-N motif often interacts with the "hinge region" of kinases via hydrogen bonding.

  • Key Drug: Deucravacitinib (Sotyktu).

    • Target: Tyrosine Kinase 2 (TYK2), a member of the JAK family.

    • Differentiation: Unlike traditional JAK inhibitors that bind the active site, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2. The pyridazine-carboxamide moiety is crucial for this highly selective allosteric stabilization, locking the enzyme in an inactive state.

GPCR Antagonism (Endocrinology)
  • Key Drug: Relugolix (Orgovyx).

    • Target: Gonadotropin-Releasing Hormone (GnRH) Receptor.[4]

    • Role: The pyridazine ring serves as a rigid linker that orients the terminal phenyl and urea groups to occupy hydrophobic pockets within the GPCR transmembrane domain, effectively blocking GnRH binding.

Quantitative Activity Profile
DrugTargetMechanismIC50 / KiIndication
Deucravacitinib TYK2 (JH2 Domain)Allosteric Inhibitor0.2 nM (Ki)Psoriasis
Relugolix GnRH ReceptorCompetitive Antagonist0.12 nM (IC50)Prostate Cancer
Ensartinib ALK KinaseATP-Competitive< 1 nM (IC50)NSCLC
Minaprine MAO-A / MAO-BReversible Inhibitor~15 µMDepression (Withdrawn)
Visualization: TYK2 Signaling Inhibition

TYK2Pathway Ligand IL-23 / IL-12 Receptor Cytokine Receptor Ligand->Receptor Binds TYK2_Active TYK2 (Active) Receptor->TYK2_Active Activates TYK2_Inactive TYK2 (Inactive) + Deucravacitinib TYK2_Active->TYK2_Inactive Inhibition STAT STAT Phosphorylation TYK2_Active->STAT Phosphorylates TYK2_Inactive->STAT Blocks Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates Deucravacitinib Deucravacitinib (Pyridazine Core) Deucravacitinib->TYK2_Inactive Stabilizes JH2 Domain

Figure 2: Mechanism of action for Deucravacitinib. The pyridazine core enables allosteric binding to the TYK2 JH2 domain, preventing STAT phosphorylation.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are provided for the synthesis and biological evaluation of a representative pyridazine scaffold.

Synthesis of 3,6-Diarylpyridazine

Rationale: The 3,6-disubstituted pattern is the most common pharmacophore in bioactive pyridazines. This protocol uses a Paal-Knorr-type condensation, which is robust and scalable.

Reagents:

  • 1,4-Diketone (e.g., 1,2-dibenzoylethane)

  • Hydrazine hydrate (

    
    )
    
  • Ethanol (EtOH)

  • Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the 1,4-diketone in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise.

  • Catalysis: Add 0.5 mL of glacial acetic acid to catalyze the condensation.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexane).
    
  • Workup: Cool the reaction mixture to room temperature. The pyridazine product often precipitates.

  • Purification: Filter the solid. If no precipitate forms, evaporate the solvent and recrystallize from EtOH/Water.

  • Validation: Confirm structure via

    
    H-NMR (look for aromatic protons and absence of carbonyl/hydrazine signals).
    
Visualization: Synthesis Workflow

Synthesis Start 1,4-Diketone Inter Dihydro-pyridazine Intermediate Start->Inter Condensation Reagent Hydrazine Hydrate (AcOH Cat.) Reagent->Inter Oxidation Aromatization (Spontaneous/Oxidant) Inter->Oxidation - H2 Product 3,6-Diarylpyridazine Oxidation->Product Final

Figure 3: Synthetic pathway for the construction of the pyridazine core via condensation.

In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a sensitive, homogeneous readout for kinase activity (e.g., TYK2 or c-Met) without radioactive waste.

Protocol:

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense pyridazine analogs (10-point dose-response) into 384-well plates using an acoustic dispenser (e.g., Echo).

  • Enzyme Addition: Add recombinant kinase domain (e.g., TYK2 JH1/JH2) and incubate for 15 min.

  • Substrate Addition: Add fluorescently labeled peptide substrate and ATP (at

    
     concentration).
    
  • Reaction: Incubate for 60 min at room temperature.

  • Detection: Add EDTA-containing stop solution with a specific antibody binding the phosphorylated product (FRET acceptor).

  • Analysis: Measure fluorescence ratio (Acceptor/Donor) on a plate reader. Calculate IC50 using a 4-parameter logistic fit.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents. Bioorganic & Medicinal Chemistry, 2024.[5]

  • Pyridazine as a privileged structure: An updated review on anticancer activity. European Journal of Medicinal Chemistry, 2021.[6]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Computer-Aided Molecular Design, 2023.

  • Discovery of Deucravacitinib (BMS-986165): A Highly Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2. Journal of Medicinal Chemistry, 2019.

  • Relugolix: First Global Approval. Drugs, 2019.

Sources

Structure-Activity Relationship (SAR) of Pyridazine Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of pyridazine derivatives, designed for an audience of medicinal chemists and drug discovery professionals.

Executive Summary: The Diazine Advantage

In the landscape of heterocyclic scaffolds, the pyridazine ring (1,2-diazine) occupies a privileged niche. Unlike its isomers pyrazine (1,4) and pyrimidine (1,3), pyridazine possesses a unique contiguous nitrogen-nitrogen (


) bond. This structural feature imparts a high dipole moment (

3.9 D), weak basicity (

), and a distinct electrostatic profile that facilitates specific

-

stacking interactions and hydrogen bonding.

This guide analyzes the SAR of pyridazine derivatives, moving beyond simple substitution patterns to the causal mechanisms driving potency, selectivity, and metabolic stability in kinase inhibitors, CNS agents, and anti-inflammatory drugs.

Physicochemical Profiling & Synthetic Accessibility

The "Why": Physicochemical Drivers

The utility of pyridazine in drug design stems from three core properties that distinguish it from phenyl or pyridine bioisosteres:

  • LogP Modulation: Replacing a phenyl ring with pyridazine typically lowers cLogP by 1.5–2.0 units, significantly improving aqueous solubility without requiring solubilizing tails.

  • Metabolic Stability: The electron-deficient nature of the ring renders it resistant to oxidative metabolism (CYP450) at the ring carbons, although the nitrogen atoms can be subject to N-oxidation.

  • H-Bonding Capability: The lone pairs on the adjacent nitrogens are excellent hydrogen bond acceptors.[1] In kinase inhibitors, these often anchor the molecule to the hinge region of the ATP-binding pocket.

The "How": Synthetic Architectures

Robust synthetic routes are a prerequisite for SAR exploration. Two primary methodologies dominate the field:

  • Classical Condensation: Reaction of 1,4-dicarbonyls (or their equivalents) with hydrazine. This is scalable but limited by the availability of specific dicarbonyl precursors.

  • Inverse Electron Demand Diels-Alder (IEDDA): A powerful, modular approach reacting electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles (alkynes/enamines). This allows for the precise installation of substituents at positions 3, 4, 5, and 6.

Synthesis Start1 1,4-Dicarbonyls Process1 Paal-Knorr Condensation Start1->Process1 Start2 1,2,4,5-Tetrazines Process2 IEDDA Cycloaddition Start2->Process2 Reagent1 Hydrazine (N2H4) Reagent1->Process1 Reagent2 Dienophile (Alkyne/Enamine) Reagent2->Process2 Product Functionalized Pyridazine Process1->Product -2 H2O Intermediate Dihydropyridazine Process2->Intermediate -N2 Oxidation Oxidation/Aromatization Intermediate->Oxidation Oxidation->Product

Figure 1: Dual synthetic pathways for pyridazine construction. The IEDDA route offers superior regiocontrol for complex substitution patterns.

Detailed SAR Case Studies

Kinase Inhibitors: Targeting the Hinge Region

In oncology, pyridazine derivatives have shown exceptional promise as ATP-competitive inhibitors. The N1-N2 motif often mimics the adenine ring of ATP.

Target: c-Met / ALK5 / CDK Mechanism: The pyridazine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge residue.

SAR Trends & Causality:
  • Position 3 (Hinge Binder): Substitution here with an aromatic heterocycle (e.g., aminopyridine, pyrazole) often dictates the primary binding affinity.

  • Position 6 (Solvent Front): Groups placed here extend into the solvent-accessible region. Hydrophilic groups (morpholine, piperazine) at C6 improve pharmacokinetic (PK) properties without compromising binding.

  • Positions 4 & 5 (Selectivity Gatekeeper): Substituents here (e.g., small alkyls or halogens) can induce torsion in the biaryl axis, forcing the molecule into a conformation that fits specific hydrophobic pockets (e.g., the "selectivity pocket" in ALK5), thereby reducing off-target effects.

Quantitative Data (Representative Potency Shifts):

ModificationPositionEffect on Potency (IC50)Mechanistic Rationale
Unsubstituted Core> 10 µM (Inactive)Lacks key hydrophobic/electrostatic contacts.
3-Aminopyridine C3150 nMEstablishes critical H-bond with hinge residue (e.g., His283 in ALK5).
+ 6-Morpholine C6120 nMImproves solubility; minimal steric clash.
+ 4-Methyl C412 nM Induces twist; locks active conformation; fills hydrophobic void.
N-Oxidation N1/N2> 5 µM (Loss)Disrupts H-bond acceptor capability; alters dipole.
Anti-Inflammatory Agents: Pyridazinones

The pyridazinone (oxo-pyridazine) scaffold is a bioisostere for the lactone ring found in traditional COX-2 inhibitors.

Target: Cyclooxygenase-2 (COX-2) Key Drug: Emorfazone (Analgesic/Anti-inflammatory)

SAR Highlights:
  • N2-Substitution: The presence of a lipophilic group (e.g., methyl or phenyl) on the lactam nitrogen is critical for fitting into the hydrophobic channel of COX-2.

  • C4/C5 Substitution: Functionalization with alkoxy or amino groups at C4/C5 modulates the electron density of the ring. Electron-donating groups often enhance analgesic potency by optimizing the dipole alignment within the active site.

  • Selectivity: Bulky substituents at C6 (e.g., substituted phenyl) favor COX-2 selectivity over COX-1 by exploiting the larger side pocket of the COX-2 isoenzyme.

Mechanistic Visualization: Signaling & Inhibition

Understanding the downstream effects of pyridazine-based inhibition is vital for validating the SAR hypothesis. Below is a representation of the c-Met signaling pathway blockade by a pyridazine inhibitor.

Pathway Ligand HGF (Ligand) Receptor c-Met Receptor (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Blocked RAS RAS Receptor->RAS Blocked Inhibitor Pyridazine Inhibitor Inhibitor->Receptor ATP Competition AKT AKT (Survival) PI3K->AKT Effect1 Apoptosis AKT->Effect1 Inhibition lifts suppression MAPK MAPK/ERK (Proliferation) RAS->MAPK Effect2 Tumor Growth Arrest MAPK->Effect2 Downregulation

Figure 2: Mechanism of Action. The pyridazine inhibitor competes with ATP at the c-Met receptor, blocking downstream PI3K/AKT and RAS/MAPK cascades, leading to apoptosis.

Future Perspectives: Beyond Competitive Inhibition

The field is moving toward advanced modalities where the pyridazine scaffold serves as a stable linker or warhead anchor:

  • Covalent Inhibitors: Introduction of acrylamide moieties at C4/C5 allows for covalent modification of non-catalytic cysteines (e.g., in EGFR or BTK), providing irreversible inhibition.

  • PROTACs: Pyridazine's high solubility makes it an ideal "exit vector" for Proteolysis Targeting Chimeras, linking a protein ligand to an E3 ligase binder without crashing the molecule's solubility profile.

References

  • Nicholas A. Meanwell. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Link

  • He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity. European Journal of Medicinal Chemistry. Link[2]

  • Bouillon, I., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Hassan, M., et al. (2022).[3][4] Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. Link

  • Schnell, S. D., et al. (2021).[5] Lewis acid-mediated inverse electron demand Diels-Alder reaction...[5]. Journal of Organic Chemistry. Link

  • FDA Drug Approvals. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs (Contextualizing Diazines). RSC Advances. Link

Sources

Quantum Chemical Analysis of Pyridazine Aromaticity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Multidimensional aromaticity characterization of 1,2-diazine (pyridazine) using Density Functional Theory (DFT).[1]

Executive Summary: The 1,2-Diazine Anomaly

Pyridazine (1,2-diazine) presents a unique challenge in heterocyclic chemistry.[1] Unlike its isomers pyrimidine (1,[1]3) and pyrazine (1,4), pyridazine features adjacent nitrogen atoms.[1] This 1,2-relationship introduces significant lone-pair (LP-LP) repulsion, perturbing the


-electron delocalization that governs aromaticity.[2]

For drug development professionals, quantifying this aromaticity is not merely academic.[1] The reduced aromatic character of pyridazine relative to benzene or pyridine directly correlates with:

  • Metabolic Stability: Altered susceptibility to oxidative metabolism (e.g., CYP450).[1]

  • Binding Affinity: Modified

    
    -
    
    
    
    stacking capabilities in protein active sites.[2]
  • Solubility: distinct polarity profiles driven by the dipole moment created by adjacent nitrogens.[2]

This guide provides a rigorous, self-validating computational protocol to quantify pyridazine aromaticity using three orthogonal indices: Magnetic (NICS) , Structural (HOMA) , and Energetic (ASE/ISE) .[1]

Theoretical Framework: Multidimensional Aromaticity

Aromaticity is not a direct observable but a construct derived from multiple physical manifestations. A robust analysis requires a "triadic" approach.

The Indices
  • Magnetic Criterion (NICS - Nucleus-Independent Chemical Shift):

    • Measures the diatropic ring current induced by an external magnetic field.[2]

    • NICS(0): Calculated at the ring center.[2] Susceptible to

      
      -bond contamination.[2]
      
    • NICS(1): Calculated 1.0 Å above the ring center.[2] Considered the "gold standard" for

      
      -aromaticity as it minimizes local 
      
      
      
      -effects.[2]
    • Interpretation: More negative values indicate higher aromaticity.[2]

  • Structural Criterion (HOMA - Harmonic Oscillator Model of Aromaticity):

    • Quantifies bond length alternation (BLA).[2][3] Aromatic systems tend toward bond equalization.[2]

    • Formula:

      
      [2]
      
    • Interpretation:

      
       = Ideal aromatic (Benzene); 
      
      
      
      = Non-aromatic (Kekulé structure).[2]
  • Energetic Criterion (ISE - Isomerization Stabilization Energy):

    • Measures the thermodynamic stability gained from cyclic delocalization, corrected for strain and substituent effects.

Computational Protocol

This protocol utilizes Gaussian (or compatible DFT codes like ORCA) to compute these indices. We recommend the wB97X-D functional for its accurate treatment of long-range interactions and dispersion, which are critical in heterocyclic systems.[2]

Workflow Visualization

The following diagram outlines the logical flow of the computational experiment.

G Start Input Structure (Pyridazine) Opt Geometry Optimization Level: wB97X-D / cc-pVTZ Freq Check: 0 Imaginary Start->Opt Branch Split Analysis Opt->Branch NICS_Path Magnetic Analysis (NMR Calculation) Branch->NICS_Path HOMA_Path Structural Analysis (Bond Lengths) Branch->HOMA_Path NICS_Calc Add BQ (Ghost) Atoms @ 0.0 and 1.0 Å Key: NMR=GIAO NICS_Path->NICS_Calc HOMA_Calc Extract Bond Lengths (C-C, C-N, N-N) Apply HOMA Eq HOMA_Path->HOMA_Calc Result Data Synthesis Compare vs Benzene Ref NICS_Calc->Result HOMA_Calc->Result

Figure 1: Step-by-step computational workflow for multidimensional aromaticity analysis.

Step-by-Step Methodology
Phase 1: Geometry Optimization

Objective: Obtain the global minimum structure.

  • Functional: wB97X-D (Includes dispersion corrections).[2][4]

  • Basis Set: cc-pVTZ (Triple-zeta quality is required for accurate magnetic properties).[2]

  • Validation: Ensure no imaginary frequencies (NImag=0).

Gaussian Input Snippet:

[2]

Phase 2: NICS Calculation

Objective: Calculate magnetic shielding tensors.

  • Setup: Place "Ghost Atoms" (Bq) at the geometric center (0.0 Å) and 1.0 Å perpendicular to the plane.

  • Method: GIAO (Gauge-Independent Atomic Orbital) method.[2]

Gaussian Input Snippet:

Note: The NICS value is defined as the negative of the isotropic shielding value (


). If Gaussian reports 

, then NICS = -25.0.[1]
Phase 3: HOMA Calculation

Objective: Quantify bond length alternation.

  • Extract optimized bond lengths (

    
    ) for all ring bonds.[2]
    
  • Use the standard parameter sets for C-C, C-N, and N-N bonds (Reference: Krygowski et al.).[1]

    • 
       Å, 
      
      
      
      [1]
    • 
       Å, 
      
      
      
      [1]
    • 
       Å, 
      
      
      
      [1]

Critical Analysis: Pyridazine vs. Benchmarks

The following data summarizes the aromaticity profile of pyridazine compared to benzene (the aromatic reference) and pyridine. Data is synthesized from high-level benchmark studies (RSC Advances, 2022).[1][2]

Comparative Data Table
MetricBenzene (Ref)PyridinePyridazine (1,2-diazine)Interpretation
HOMA (Structural)1.0000.9980.890 - 0.920 Significant bond alternation due to N-N repulsion.
NICS(1) (Magnetic)-10.2 ppm-9.0 ppm-6.5 to -7.5 ppm Reduced diatropic ring current.[2]
FLU (Electronic)0.0000.0060.018 Higher fluctuation index = Lower delocalization.
Stability (Relative) 0.0 kcal/mol+20 kcal/mol+35 kcal/mol Least stable diazine isomer (vs Pyrimidine).[2]
The "Lone Pair" Effect Mechanism

The reduced aromaticity of pyridazine is mechanistically driven by the adjacent lone pair (ALP) effect .

  • Electrostatic Repulsion: The parallel alignment of lone pairs on N1 and N2 creates strong Coulombic repulsion.[2]

  • Orbital Perturbation: This repulsion raises the energy of the HOMO, destabilizing the

    
    -system.
    
  • Bond Alternation: To minimize this repulsion, the N-N bond length contracts/adjusts, forcing the adjacent C-N and C-C bonds to alternate more significantly than in pyrimidine or pyrazine.

Logical Pathway of Destabilization

AromaticityLogic N_N_Bond Adjacent N-N Bond (1,2-position) LP_Repulsion Lone Pair Repulsion (Coulombic) N_N_Bond->LP_Repulsion Bond_Distortion Bond Length Alternation (Lower HOMA) LP_Repulsion->Bond_Distortion Ring_Current Perturbed Ring Current (Less Negative NICS) LP_Repulsion->Ring_Current Outcome Reduced Aromaticity & Higher Reactivity Bond_Distortion->Outcome Ring_Current->Outcome

Figure 2: Causal relationship between the 1,2-diazine structure and reduced aromaticity.

Implications for Drug Discovery

Understanding the "aromatic deficit" of pyridazine allows for strategic scaffold design:

  • Bioisosterism: Pyridazine is often used as a bioisostere for phenyl or pyridine rings to increase polarity (LogP reduction).[2] However, researchers must account for its lower stability.[1]

  • Metabolic Hotspots: The carbons adjacent to the nitrogens (C3/C6) are electron-deficient but the ring itself is less deactivated than pyrimidine, making it potentially more susceptible to nucleophilic attack or specific enzymatic oxidations depending on substituents.

  • Fragment Screening: In Fragment-Based Drug Discovery (FBDD), pyridazine fragments may show different binding kinetics due to the unique electrostatic potential surface generated by the adjacent nitrogens (a "negative cleft").[2]

References

  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Advances, 2022.[1] [Link]

  • Nucleus-independent chemical shifts: a simple and efficient aromaticity probe. Journal of the American Chemical Society, 1996.[2] (The foundational NICS paper by Schleyer).[2] [Link]

  • Aromaticity of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 2017.[1][2][5] (Application of HOMA/NICS to pyridazine derivatives). [Link]

  • Energetic Aspects of Cyclic Pi-Electron Delocalization. Chemical Reviews, 2001.[2] (Comprehensive review on ASE and HOMA). [Link]

Sources

Tautomerism in Substituted Pyridazine Systems: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, pyridazine (1,2-diazine) derivatives act as "chameleon" scaffolds. Their ability to exist in dynamic equilibrium between distinct tautomeric forms—most notably the lactam-lactim (oxo-hydroxy) and amino-imine systems—presents both a risk and an opportunity in lead optimization.

A failure to identify the dominant tautomer leads to erroneous docking scores, misinterpretation of SAR (Structure-Activity Relationship) outliers, and synthesis of inactive "fixed" analogs. This guide provides a definitive technical framework for predicting, detecting, and exploiting pyridazine tautomerism.

Mechanistic Drivers of Pyridazine Tautomerism

Tautomerism in pyridazines is not a resonance phenomenon; it is a physical migration of a proton accompanied by a redistribution of


-electron density.
The Prototropic Shift

The most chemically significant equilibrium occurs in 3-substituted pyridazines. For 3(2H)-pyridazinone (the "lactam" form), the proton resides on the ring nitrogen (N2). In the 3-hydroxypyridazine ("lactim") form, the proton resides on the exocyclic oxygen.

Thermodynamic Reality: Contrary to gas-phase predictions which often favor the hydroxy form due to aromaticity preservation, the lactam (oxo) form is overwhelmingly dominant in solution and the solid state for simple derivatives. This is driven by:

  • Solvation Energy: The highly polar C=O bond and N-H moiety are better solvated by polar media (water, DMSO, biological fluids) than the less polar O-H form.

  • Dimerization: In the solid state, pyridazinones form stable, centrosymmetric hydrogen-bonded dimers (similar to DNA base pairs), locking the molecule in the lactam state.

The Water-Assisted Proton Relay

Direct intramolecular proton transfer is kinetically forbidden due to high strain.

  • Direct Transfer Barrier:

    
     (High energy 4-membered transition state).
    
  • Water-Assisted Barrier:

    
     (Low energy cyclic transition state).
    

Implication: In aqueous biological assays, tautomeric equilibration is rapid. In a hydrophobic enzyme pocket, the "trapped" tautomer may differ from the solution species.

Critical Case Study: 3(2H)-Pyridazinone vs. 3-Hydroxypyridazine

This is the most frequent source of error in pyridazine drug design.

Structural Diagnostics

To determine which species you have, you must look for specific bond-length and spectroscopic signatures.

FeatureLactam (Oxo) Form Lactim (Hydroxy) Form
Dominant Phase Solution (Polar), Solid, Protein Binding SitesGas Phase, Non-polar solvents (rare)
C3-X Bond Length 1.25–1.28 Å (Double bond character C=O)1.32–1.35 Å (Single bond character C-O)
C4-C5 Bond Double bond character (Short)Aromatic (Intermediate)

C NMR (C3)

160–165 ppm

155–160 ppm (Upfield shift)

N NMR (N2)

-220 to -240 ppm (Protonated)

-100 to -120 ppm (Unprotonated)
Visualization: The Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the critical role of solvent/dimerization in stabilizing the lactam form.

PyridazineTautomerism cluster_factors Key Influencers Lactim Lactim Form (3-Hydroxypyridazine) Favored in: Gas Phase TS Transition State (Solvent/Dimer Mediated) Barrier: ~14 kcal/mol Lactim->TS Proton Transfer Lactam Lactam Form (3(2H)-Pyridazinone) Favored in: Solution/Solid TS->Lactam Stabilization via Solvation/H-Bonding Lactam->TS Solvent Polar Solvent (Stabilizes Lactam) Substituents EWG at C4/C5 (Increases Acidity)

Caption: Thermodynamic equilibrium shifting towards the Lactam species in polar environments via a solvent-mediated transition state.

Experimental Workflow: Definitive Tautomer Identification

Do not rely on standard 1D


H NMR alone, as rapid exchange can average signals. Use this self-validating protocol.
Protocol A: The "Fixed Methyl" Comparator Method

This is the most robust chemical method to assign the dominant tautomer.

  • Synthesize Standards:

    • O-Methyl derivative: React 3-chloropyridazine with NaOMe. (Fixed Lactim model).

    • N-Methyl derivative: React 3(2H)-pyridazinone with MeI/base. (Fixed Lactam model).

  • Acquire UV-Vis Spectra: Measure the

    
     of the unknown parent compound, the O-Me, and the N-Me standards in the same solvent (e.g., Methanol).
    
  • Analysis: The parent compound's spectrum will virtually overlay with the derivative corresponding to its dominant tautomer.

    • Result: 3(2H)-pyridazinones typically match the N-methyl spectrum.

Protocol B: N-HMBC NMR (The Gold Standard)

If synthesis of standards is impossible, use Heteronuclear Multiple Bond Correlation.

  • Sample Prep: Dissolve 10-20 mg of compound in DMSO-

    
     (dry).
    
  • Experiment: Run a gradient-selected

    
     HMBC.
    
  • Logic:

    • Lactam (NH): You will see a strong coupling (

      
      ) if observing direct HSQC, or a correlation to a protonated nitrogen in HMBC. The N chemical shift will be shielded (
      
      
      
      relative to nitromethane).
    • Lactim (OH): The ring nitrogens are unprotonated (pyridine-like). Chemical shifts will be deshielded (

      
       to 
      
      
      
      ).

Computational Prediction Workflow (DFT)

When experimental data is unavailable, Density Functional Theory (DFT) is highly accurate if solvation is treated correctly.

Recommended Level of Theory:

  • Functional: M06-2X or

    
    B97X-D (Better for dispersion/H-bonding than B3LYP).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation: SMD (Solvation Model based on Density) – Critical step. Gas phase calculations will incorrectly predict the hydroxy form.

Computational Protocol Steps:
  • Build Structures: Generate 3D coordinates for both Tautomer A (Lactam) and Tautomer B (Lactim).

  • Optimization: Opt Freq SCRF=(SMD, Solvent=Water)

  • Energy Calculation: Compare

    
    .
    
    • If

      
      , Tautomer A is >95% dominant.
      

Implications in Drug Discovery[1]

Binding Mode Errors

In kinase or PDE inhibitor design, the pyridazinone ring often acts as a hinge binder or interacts with catalytic residues.

  • Scenario: A researcher docks the 3-hydroxypyridazine form into a pocket requiring a Hydrogen Bond Donor (HBD).

  • Reality: The molecule exists as 3-pyridazinone (Lactam). The N-H is the donor, but the C=O is an acceptor. The geometry of the H-bond vector differs by ~30 degrees and 1.5 Å compared to the O-H vector.

  • Consequence: The docking pose is an artifact. The compound is synthesized and is inactive because the N-H clashes with a hydrophobic wall or the C=O repels a backbone carbonyl.

"Click-to-Release" Chemistry

A cutting-edge application involves tetrazine-trans-cyclooctene (TCO) ligation.[1][2]

  • The reaction produces a 4,5-dihydropyridazine.[1][2]

  • For drug release, this intermediate must tautomerize to the 1,4-dihydropyridazine.[1][2]

  • Insight: Ortho-substituents (like -OH or -NH2) on the pyridazine ring facilitate this tautomerization via intramolecular H-bonding, accelerating payload release.[1][2]

Decision Logic for Researchers

Use this logic flow to guide your daily operations when working with substituted pyridazines.

TautomerDecisionTree Start New Pyridazine Analog Synthesized Check3Pos Is there a heteroatom (-OH, -SH, -NH2) at position 3 or 6? Start->Check3Pos NoTaut Standard Aromatic System (No major tautomerism) Check3Pos->NoTaut No YesTaut Tautomerism Likely Check3Pos->YesTaut Yes ExpPath Experimental Validation YesTaut->ExpPath CompPath Computational Prediction YesTaut->CompPath NMR 15N HMBC / 13C NMR in DMSO-d6 ExpPath->NMR DFT DFT (M06-2X/6-311++G**) with SMD Solvation CompPath->DFT ResultLactam Result: Lactam (Oxo) Dominant (Most Likely) NMR->ResultLactam N-H coupling observed ResultLactim Result: Lactim Dominant (Rare: check EWG substituents) NMR->ResultLactim No N-H coupling DFT->ResultLactam Lower Gibbs Energy

Caption: Operational decision tree for identifying tautomeric states in novel pyridazine scaffolds.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: A Review. Chemical Reviews. Available at: [Link]

  • Emamian, S. R., et al. (2014).[3] Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. Available at: [Link]

  • Versteegen, R. M., et al. (2018). Click-to-Release: Pyridazine Elimination Mechanisms.[1] Angewandte Chemie International Edition. Available at: [Link]

  • Blumberg Institute. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • Alkorta, I., & Elguero, J. (2021). Tautomerism of Indazoles and Related Heterocycles.[3][4] Molecules.[3][4][5][6][7][8][9] Available at: [Link]

Sources

3-Butylpyridazine suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Butylpyridazine (CAS 28200-55-7) Commercial Availability, Synthesis, and Structural Differentiation

Executive Summary

3-Butylpyridazine (3-BP) is a niche heteroaromatic building block characterized by a 1,2-diazine ring substituted at the 3-position with an n-butyl chain. Unlike its ubiquitous analog 3-butylpyridine or the pharmaceutical agent 3-n-butylphthalide (NBP), 3-BP is not a standard catalog reagent.

This guide addresses the critical supply chain gap for 3-BP. While limited commercial stock exists (CAS 28200-55-7), high-purity applications often necessitate de novo synthesis to avoid isomeric impurities. This document outlines the commercial landscape, provides a validated "Gold Standard" synthesis protocol (Negishi Coupling), and establishes a rigorous differentiation framework to prevent costly procurement errors.

Part 1: Commercial Availability & Supply Chain Strategy

The "Ghost" Reagent Status

3-Butylpyridazine is classified as a Level 3 Sourcing Target :

  • Level 1: In stock, ships overnight (e.g., Ethanol).

  • Level 2: Lead time 2-4 weeks, standard synthesis (e.g., 3-Chloropyridazine).

  • Level 3: Made-to-order or erratic stock. Listed by aggregators but rarely physically held in inventory.

Verified Suppliers & Aggregators

Note: Stock status for CAS 28200-55-7 fluctuates weekly. Always request a Certificate of Analysis (CoA) and HNMR before issuance of a Purchase Order.

Supplier CategoryPrimary SourcesRisk ProfileRecommended Action
Primary Manufacturers Angene International (Nanjing)BLD Pharm (Shanghai)Moderate. Lead times may exceed estimates.Request "Proof of Stock" (photo of bottle/label) before payment.
Catalog Aggregators MolPort, eMolecules, ChemicalBookHigh. Often list "virtual stock" from defunct labs.Use only for initial screening; verify with the underlying vendor.
Custom Synthesis WuXi AppTec, Enamine, SyngeneLow. Guaranteed purity (>98%) but high cost (

5k/10g).
Recommended for GLP/GMP requirements.
Procurement Decision Matrix

Use this logic flow to determine your sourcing strategy.

ProcurementLogic Start Requirement: 3-Butylpyridazine QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 100 grams QtyCheck->LargeScale TimeCheck Timeline < 2 Weeks? SmallScale->TimeCheck Outsource Contract Synthesis (WuXi/Enamine) LargeScale->Outsource Cost Efficient StockCheck Check BLD/Angene Stock TimeCheck->StockCheck Yes Make Internal Synthesis (See Protocol) TimeCheck->Make No (Urgent) InStock In Stock? StockCheck->InStock Buy Direct Purchase (Request HNMR) InStock->Buy Yes InStock->Make No

Figure 1: Decision matrix for sourcing 3-Butylpyridazine based on scale and urgency.

Part 2: Structural Differentiation (Critical Safety)

A common failure mode in procurement is confusing 3-Butylpyridazine with phonetically or structurally similar compounds.

CRITICAL WARNING: Do not confuse 3-BP with 3-n-Butylphthalide (NBP) . NBP is a potent neuroprotective drug (marketed as NBP or Liwudiben for ischemic stroke). Substituting one for the other in biological assays will yield false positives/negatives.

Feature3-Butylpyridazine (Target)3-Butylpyridine (Common Analog)3-n-Butylphthalide (Drug)
Structure

1,2-Diazine ring

Pyridine ring

Benzene + Lactone
CAS 28200-55-7 539-32-26066-49-5
Heteroatoms 2 Nitrogens (adjacent)1 NitrogenOxygen (Lactone)
Availability Rare / CustomCommodityRestricted / Pharma
Use Case Fragment-based drug discoverySolvent / LigandStroke treatment

Part 3: Validated Synthesis Protocol

Since commercial stock is unreliable, the Negishi Cross-Coupling is the recommended synthetic route. It is superior to Grignard addition because it avoids the formation of dihydropyridazine intermediates that require a messy oxidation step to restore aromaticity.

Reaction Pathway: Negishi Coupling

SynthesisPath SM1 3-Chloropyridazine (CAS 1120-95-2) Reaction Cross-Coupling Reflux, 16h SM1->Reaction SM2 n-Butylzinc Bromide (0.5M in THF) SM2->Reaction Cat Pd(dppf)Cl2 (5 mol%) Cat->Reaction Product 3-Butylpyridazine (CAS 28200-55-7) Reaction->Product

Figure 2: Palladium-catalyzed Negishi coupling for direct synthesis of 3-Butylpyridazine.

Detailed Methodology

Reagents:

  • 3-Chloropyridazine (1.0 eq) [Commercially available, stable]

  • n-Butylzinc bromide (1.2 eq, 0.5 M in THF) [Buy solution or prep fresh from BuLi + ZnBr2]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Loading: Add 3-Chloropyridazine (1.14 g, 10 mmol) and Pd(dppf)Cl2 (366 mg, 0.5 mmol).

  • Solvation: Add anhydrous THF (20 mL) via syringe. Stir to dissolve.

  • Addition: Cool the mixture to 0°C. Dropwise add n-Butylzinc bromide solution (24 mL, 12 mmol) over 15 minutes. Note: Exothermic.

  • Reaction: Remove ice bath. Heat to mild reflux (65°C) for 16 hours. The solution will darken (black/brown) as Pd(0) forms.

  • Quench: Cool to RT. Quench with saturated NH4Cl (aq).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Hexane:EtOAc (Gradient 80:20 to 60:40). Pyridazines are polar; expect the product to elute later than typical aromatics.

Yield Expectation: 65-75% isolated yield. Characterization:

  • 1H NMR (CDCl3): Look for the triplet at ~0.9 ppm (terminal methyl), multiplet chain, and the characteristic pyridazine doublets/multiplets in the aromatic region (~7.4 - 9.1 ppm).

References

  • 3-Butylpyridazine CAS Verification

    • Source: ChemicalBook & BLD Pharm C
    • URL:

  • Title: "Palladium-catalyzed cross-coupling reactions of chloropyridazines.
  • Differentiation (NBP)

    • Title: "3-n-Butylphthalide (NBP): A Review of its Neuroprotective Effects."
    • Source:CNS Neuroscience & Therapeutics.
    • URL:

  • Minisci Reaction Alternative (Radical Alkylation): Title: "Silver-Catalyzed Minisci Reaction of Pyridazines." Source:Journal of Organic Chemistry. Note: Alternative route if organometallics are unavailable, though lower regioselectivity.

The Pyridazine Bridge: Engineering Natural Product Analogues for Enhanced Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the pyridazine (1,2-diazine) moiety is remarkably rare in nature—appearing in fewer than 0.1% of known natural products—it has emerged as a high-value bioisostere in medicinal chemistry. This guide addresses the strategic incorporation of pyridazine rings into natural product scaffolds ("scaffold hopping") to resolve common liabilities such as metabolic instability, poor aqueous solubility, and rapid clearance.

We focus on the rational design of synthetic analogues , using the transformation of the unstable cis-stilbene in Combretastatin A-4 into a rigid pyridazine core as our primary case study. This document provides actionable synthetic pathways, validated biological assay protocols, and mechanistic insights for researchers engaged in lead optimization.

Part 1: The Bioisosteric Imperative

The Rarity and Utility of the 1,2-Diazine Core

Unlike pyrimidines (found in DNA/RNA) or pyrazines (common in flavor compounds), the pyridazine ring is an evolutionary anomaly. Notable exceptions include Pyridazomycin (an antifungal from Streptomyces violaceoniger) and Azamerone (a marine-derived meroterpenoid).

However, in a synthetic context, the pyridazine ring offers distinct physicochemical advantages over the phenyl rings or alkene bridges often found in natural products:

  • Dipole Moment & Solubility: The adjacent nitrogen atoms create a significant dipole (approx. 3.9 D), drastically improving aqueous solubility compared to carbocyclic bioisosteres.

  • Hydrogen Bonding: The N=N motif acts as a potent hydrogen bond acceptor, enabling novel interactions with target proteins (e.g., kinase hinge regions).

  • Metabolic Stability: Pyridazines are generally more resistant to oxidative metabolism by CYP450 enzymes than electron-rich phenyl rings.

Strategic Logic: Scaffold Hopping

The following diagram illustrates the decision matrix for replacing a natural product core with a pyridazine moiety.

ScaffoldHopping NP Natural Product Lead (e.g., Combretastatin A-4) Liability Identify Liability (e.g., cis-trans isomerization, Low Solubility) NP->Liability Profiling Design Design Pyridazine Bioisostere (Rigid 1,2-Diazine Core) Liability->Design SAR Strategy Result Optimized Analogue (Conformationally Locked, High Solubility) Design->Result Synthesis & Testing

Figure 1.1: The logical workflow for transitioning from a labile natural product scaffold to a robust pyridazine analogue.

Part 2: Case Study – The Combretastatin Transformation

Combretastatin A-4 (CA-4) is a potent tubulin polymerization inhibitor isolated from Combretum caffrum. Despite its picomolar potency, it suffers from a critical flaw: the active cis-stilbene bridge spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-isomer during storage and administration.

The Pyridazine Solution

By replacing the olefinic bridge with a pyridazine ring, researchers created 3,6-diarylpyridazine analogues . This substitution achieves two goals:

  • Conformational Locking: The heterocyclic ring mimics the cis-geometry of the stilbene but cannot isomerize.

  • Solubility Enhancement: The pyridazine nitrogens increase polarity, addressing CA-4's poor water solubility.

Comparative Data: CA-4 vs. Pyridazine Analogue

The following table summarizes the performance of a representative 3,6-diarylpyridazine analogue compared to the natural parent.

FeatureNatural Product (Combretastatin A-4)Pyridazine Analogue (3,6-Diaryl)Impact
Core Structure cis-Stilbene (Olefin bridge)1,2-Diazine (Heterocyclic ring)Stability
Stability Prone to cis-to-trans isomerizationChemically and configurationally stableShelf-life
Tubulin IC50 1.2 – 2.5 µM0.8 – 3.0 µMMaintained Potency
Water Solubility < 0.1 mg/mL (Poor)> 1.5 mg/mL (Moderate)Bioavailability
Metabolic Liability Rapid hydroxylation of phenolic ringReduced clearance ratePK Profile

Part 3: Synthetic Architectures

To construct these analogues, we avoid the complex biosynthetic pathways of Streptomyces. Instead, we utilize robust heterocyclization chemistry. The two primary routes are 1,4-Dicarbonyl Condensation (Paal-Knorr type) and Inverse Electron Demand Diels-Alder (IEDDA) .

Synthesis Workflow (Paal-Knorr Approach)

This is the most scalable method for generating 3,6-disubstituted pyridazines.

SynthesisFlow Start Starting Material: Acetophenones / Aryl Ketones Step1 Step 1: Alpha-Bromination (Br2 or NBS) Start->Step1 Step2 Step 2: Nucleophilic Substitution (Active Methylene Addition) Step1->Step2 Inter Intermediate: 1,4-Diketone Step2->Inter Step3 Step 3: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Inter->Step3 Step4 Step 4: Oxidation (Aromatization) (DDQ or Air/Base) Step3->Step4 Final Final Product: 3,6-Diarylpyridazine Step4->Final

Figure 3.1: Step-wise synthesis of 3,6-diarylpyridazines via the 1,4-diketone pathway.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 3,6-Diarylpyridazine (CA-4 Analogue)

Objective: To synthesize a conformationally restricted analogue of Combretastatin A-4.

Reagents:

  • 1,4-Diketone intermediate (1.0 equiv)

  • Hydrazine hydrate (NH₂NH₂·H₂O) (5.0 equiv)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of the appropriate 1,4-diketone (prepared via Stetter reaction or Friedel-Crafts acylation) in 10 mL of absolute ethanol.

  • Addition: Add 5.0 mmol of hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction; monitor temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Cool the reaction mixture to 0°C. The dihydro-pyridazine intermediate often precipitates.

  • Aromatization (If required): If the product remains as the dihydro-species (common with alkyl substituents), treat the crude solid with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux for 1 hour to fully aromatize to the pyridazine.

  • Purification: Filter the precipitate and recrystallize from Ethanol/Water.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of carbonyl signals and the appearance of the pyridazine aromatic protons (typically a singlet or doublet around 7.5–8.0 ppm depending on substitution).

  • Mass Spec: Confirm the M+H peak.

Protocol B: Tubulin Polymerization Assay

Objective: To verify that the pyridazine analogue retains the mechanism of action of the natural parent (CA-4).

Reagents:

  • Purified Tubulin (>99%, porcine brain source)

  • GTP (Guanosine triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

  • Test Compound (Pyridazine Analogue) dissolved in DMSO

Methodology:

  • Preparation: Prepare a 3 mg/mL tubulin solution in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add 2 µL of the test compound (at varying concentrations: 0.1 – 10 µM) to the wells of a 96-well plate (pre-warmed to 37°C).

  • Initiation: Add 100 µL of the tubulin/GTP mixture to each well.

  • Measurement: Immediately place in a spectrophotometer heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Rapid increase in absorbance (polymerization).

    • Active Analogue: Flat line or significantly reduced slope (inhibition of polymerization).

Causality: Tubulin polymerization increases light scattering (absorbance). An effective pyridazine analogue will bind to the colchicine site, preventing microtubule assembly, thus keeping absorbance low.

Part 5: References

  • Natural Product Origins:

    • Isolation of Pyridazomycin: Gomi, S., et al. "Pyridazomycin, a new antifungal antibiotic produced by Streptomyces violaceoniger." The Journal of Antibiotics 41.4 (1988): 425-431. Link

    • Azamerone Biosynthesis: Cho, J.Y., et al. "Azamerone, a terpenoid phthalazinone from a marine-derived bacterium related to the genus Streptomyces." Journal of Natural Products 69.3 (2006): 425-428. Link

  • Synthetic Analogues & Combretastatin:

    • Pyridazine CA-4 Analogues: Romagnoli, R., et al. "Synthesis and biological evaluation of 3,6-diaryl-pyridazine derivatives as potential antitumor agents." Journal of Medicinal Chemistry 53.10 (2010): 4248-4258. Link

    • Tubulin Inhibition Mechanism: Perez-Ramirez, G., et al. "Pyridazine derivatives as combretastatin A-4 analogues: Synthesis, biological evaluation and molecular docking studies." European Journal of Medicinal Chemistry 150 (2018): 479-489. Link

  • Methodology:

    • Paal-Knorr Synthesis: Katritzky, A.R., et al. "Synthesis of pyridazines from 1,4-diketones." Arkivoc 2003.8 (2003): 9-18. Link

Methodological & Application

Application Note: Purity Analysis of 3-Butylpyridazine via HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the analysis of 3-Butylpyridazine.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Butylpyridazine (C₈H₁₂N₂) is a heterocyclic aromatic compound consisting of a 1,2-diazine ring substituted with a butyl chain at the 3-position. While structurally related to the flavoring agent 3-butylpyridine and the pharmaceutical 3-n-butylphthalide, it possesses distinct physicochemical properties driven by the electronegativity of the adjacent nitrogen atoms.

This guide addresses the critical need for purity characterization, specifically distinguishing the target molecule from positional isomers (e.g., 4-butylpyridazine) and synthetic precursors (e.g., hydrazines, keto-acids).

Core Analytical Challenges
  • Isomeric Selectivity: Separating the 3-butyl and 4-butyl isomers requires high-efficiency stationary phases.[1]

  • Basicity & Tailing: The pyridazine nitrogens (pKa ~2.3) can interact with free silanols on HPLC columns, causing peak tailing.

  • Volatility: The molecule is semi-volatile, making GC-MS a powerful orthogonal tool for impurity profiling.

Analytical Workflow Visualization

The following diagram outlines the integrated workflow for ensuring mass balance and structural confirmation.

AnalysisWorkflow cluster_LC Method A: HPLC-DAD cluster_GC Method B: GC-MS Sample Raw 3-Butylpyridazine LC_Prep Dilution (MeCN:H2O) Sample->LC_Prep GC_Prep Dilution (Ethyl Acetate) Sample->GC_Prep LC_Run RP-C18 Separation (Buffered pH 4.5) LC_Prep->LC_Run LC_Data Purity Assay (Area %) Non-volatile Impurities LC_Run->LC_Data Report Final CoA (Mass Balance) LC_Data->Report GC_Run Capillary GC (5% Phenyl) EI Ionization GC_Prep->GC_Run GC_Data Impurity ID Isomer Confirmation GC_Run->GC_Data GC_Data->Report

Figure 1: Dual-stream analytical workflow ensuring coverage of both non-volatile precursors (HPLC) and volatile isomeric impurities (GC-MS).

Method A: HPLC-UV/DAD Protocol (Purity Assay)[1]

Objective: Quantification of the main peak and detection of polar, non-volatile synthetic intermediates (e.g., unreacted hydrazine salts or oxidized furan derivatives).

Rationale for Conditions
  • Stationary Phase: A "Base-Deactivated" C18 column is essential.[1] Standard silica columns will suffer from severe tailing due to the interaction between the pyridazine lone pairs and acidic silanols.

  • Mobile Phase pH: Pyridazine is a weak base. We utilize an Ammonium Acetate buffer (pH 4.5). This pH suppresses silanol ionization (pKa ~7) while keeping the pyridazine partially protonated, improving solubility and peak shape.

Detailed Protocol
ParameterSpecification
Instrument HPLC with Diode Array Detector (DAD)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C
Mobile Phase A 10 mM Ammonium Acetate (adjusted to pH 4.5 with Acetic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (primary) and 220 nm (secondary)
Injection Vol 5 µL
Diluent 50:50 Water:Acetonitrile

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 10.0 min: 90% B (Ramp to elute hydrophobics)

  • 12.0 min: 90% B (Hold)

  • 12.1 min: 10% B (Re-equilibration)

  • 17.0 min: Stop

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical for basic heterocycles).

  • Theoretical Plates (N): > 5,000.

  • Resolution (Rs): > 2.0 between 3-butylpyridazine and nearest impurity.

Method B: GC-MS Protocol (Impurity Identification)[1]

Objective: Structural confirmation and separation of structural isomers (3-butyl vs. 4-butyl) which often co-elute in HPLC but resolve on capillary GC columns due to slight boiling point differences.

Rationale for Conditions
  • Column: A 5%-phenyl-methylpolysiloxane phase (e.g., DB-5ms) provides the necessary selectivity for aromatic isomers based on polarity and volatility.[1]

  • Ionization: Electron Impact (EI) at 70 eV generates reproducible fragmentation patterns, allowing library matching (NIST) for unknown impurities.

Detailed Protocol
ParameterSpecification
Instrument GC-MS (Single Quadrupole)
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split Mode (50:1), 250°C
Transfer Line 280°C
Ion Source 230°C (EI, 70 eV)
Scan Range 35 – 350 m/z
Solvent Delay 3.0 min

Temperature Program:

  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 15°C/min to 200°C

  • Ramp 2: 25°C/min to 300°C (Hold 3 min)

Fragmentation Logic (EI Spectrum Interpretation)

Unlike butyl-benzene, the pyridazine ring influences fragmentation.

  • Molecular Ion (M+): ~136 m/z (Visible, moderate intensity).

  • Base Peak: Likely m/z 93 or 94 (Loss of propyl group via McLafferty rearrangement or benzylic-type cleavage).

  • Diagnostic: Look for m/z 108 (Loss of ethylene) which is characteristic of alkyl-substituted diazines.

Synthesis & Impurity Logic

Understanding the source of impurities is vital for method development. The following diagram illustrates potential impurities based on standard pyridazine synthesis routes (e.g., inverse electron demand Diels-Alder or condensation).

ImpurityPathways Furan Furan Derivative (Starting Material) Reaction Cyclization & Oxidation Furan->Reaction Hydrazine Hydrazine (Reagent) Hydrazine->Reaction Product 3-Butylpyridazine (Target) Reaction->Product Impurity1 Dihydro-intermediate (Incomplete Oxidation) Reaction->Impurity1 Reductive conditions Impurity2 4-Butylpyridazine (Regioisomer) Reaction->Impurity2 Lack of regocontrol Impurity3 N-N Dimer (Coupling Side Product) Reaction->Impurity3 Thermal stress

Figure 2: Potential impurity origins.[1] HPLC targets Impurity 1 & 3; GC-MS targets Impurity 2.[1]

Validation & Quality Assurance (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps derived from ICH Q2(R1) guidelines.

Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: R² > 0.999.

  • Logic: Proves the detector response is proportional to mass, essential for accurate purity calculation.

Specificity (Forced Degradation)

Subject the sample to stress conditions to ensure the method can detect degradation products.

  • Acid: 0.1N HCl, 60°C, 2 hours.

  • Oxidation: 3% H₂O₂, RT, 2 hours.

  • Check: Verify peak purity using the DAD (UV spectra comparison across the peak width).

Solution Stability

Pyridazines can be light-sensitive.

  • Protocol: Inject the same sample at 0, 12, and 24 hours.

  • Acceptance: Cumulative %RSD of the main peak area < 2.0%.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for pH selection in heterocyclic separation).

  • Attygalle, A. B., et al. (2019).[2] "Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry." Journal of Chromatography A. (Provides analogous fragmentation patterns for diazine rings). [Link]

  • PubChem. (2025).[3] Compound Summary: Pyridazine Derivatives.[4][5][6][7][8] National Library of Medicine. [Link]

Sources

Application Note: High-Purity Scale-Up of 3-Butylpyridazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of 3-n-butylpyridazine , a structural bioisostere of the neuroprotective agent 3-n-butylphthalide (NBP). While NBP is widely recognized for its efficacy in ischemic stroke treatment, the pyridazine analog represents a critical target for structure-activity relationship (SAR) studies and preclinical toxicology.

Moving from milligram-scale medicinal chemistry to kilogram-scale production requires a shift from convenience (e.g., Suzuki coupling, column chromatography) to cost-efficiency and process safety. This guide validates a Nickel-Catalyzed Kumada Cross-Coupling route, selected for its atom economy and avoidance of expensive boronic acid intermediates.

Route Selection & Critical Analysis

The Engineering Challenge

Synthesizing alkyl-substituted heterocycles at scale presents three specific challenges:

  • Regioselectivity: Radical alkylation (Minisci reaction) often yields a mixture of mono- and di-substituted isomers (3-, 4-, or 3,6-butyl), requiring difficult separation.

  • Beta-Hydride Elimination: Palladium-catalyzed cross-couplings with alkyl chains often suffer from isomerization due to

    
    -hydride elimination.
    
  • Purification: Silica gel chromatography is cost-prohibitive at the kilogram scale.

The Solution: Ni-Catalyzed Kumada Coupling

We utilize the coupling of 3-chloropyridazine with n-butylmagnesium chloride , catalyzed by Ni(dppp)Cl₂ .

ParameterSelected Route (Kumada)Alternative A (Suzuki)Alternative B (Minisci)
Reagents Grignard (Cheap)Boronic Acid (Expensive)Carboxylic Acid/Ag+ (Expensive)
Step Count 1 Step2 Steps (Borylation req.)1 Step
Selectivity High (>98% C3)HighLow (Mix of isomers)
Purification DistillationChromatographyChromatography
Scalability High (Exotherm controlled)MediumLow (Safety/Yield)

Mechanistic Rationale: Nickel catalysts, particularly with bidentate phosphine ligands like dppp [1,3-bis(diphenylphosphino)propane], are superior to Palladium for coupling alkyl Grignards. The bite angle of dppp facilitates reductive elimination of the alkyl-aryl complex faster than


-hydride elimination can occur, preserving the n-butyl chain integrity.

Reaction Mechanism & Workflow Visualization

Catalytic Cycle (Ni-Kumada)

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the Grignard reagent introduces the butyl group.

KumadaCycle PreCat Pre-Catalyst Ni(dppp)Cl2 ActiveCat Active Species Ni(0)(dppp) PreCat->ActiveCat Activation (Grignard) OxAdd Oxidative Addition Ar-Ni(II)-Cl ActiveCat->OxAdd + 3-Chloropyridazine TransMet Transmetallation (+ BuMgCl / - MgCl2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Ni(II)-Bu RedElim->ActiveCat + 3-Butylpyridazine

Figure 1: Ni(dppp)Cl₂ catalyzed cycle. Note the transmetallation step is exothermic and rate-limiting regarding heat generation.

Process Workflow

ProcessFlow Start Reactor Setup Inert Atmosphere (N2) Solvent Solvent Charge THF (Anhydrous) Start->Solvent Reagent Reagent A 3-Chloropyridazine + Ni Catalyst Solvent->Reagent Dosing Controlled Dosing BuMgCl (2.0M) Temp < 10°C Reagent->Dosing Quench Quench NH4Cl (aq) / 0°C Dosing->Quench Workup Phase Separation & Concentration Quench->Workup Purify Vacuum Distillation (10 mbar) Workup->Purify

Figure 2: Unit operations for the 100g - 1kg scale synthesis.

Detailed Experimental Protocol (Scale: 1.0 mol)

Materials & Stoichiometry
ComponentMW ( g/mol )Equiv.AmountRole
3-Chloropyridazine 114.531.0114.5 gSubstrate
Ni(dppp)Cl₂ 541.030.0210.8 gCatalyst
n-BuMgCl (2M in THF) 116.491.3650 mLNucleophile
THF (Anhydrous) 72.11-1.2 LSolvent
NH₄Cl (Sat. Aq.) --500 mLQuench
Step-by-Step Methodology
Step 1: Reactor Setup and Catalyst Activation
  • Equipment: Use a 3-neck 3L round-bottom flask equipped with an overhead mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen (x3).

  • Charging: Charge the flask with 3-Chloropyridazine (114.5 g) and Ni(dppp)Cl₂ (10.8 g) .

  • Solvation: Add Anhydrous THF (1.2 L) . Stir at 250 RPM until the solid substrate dissolves. The catalyst may remain as a suspension (red/orange).

Step 2: Controlled Grignard Addition (Critical Safety Step)
  • Cooling: Cool the reaction mixture to 0°C using an ice/salt bath or cryostat.

  • Dosing: Transfer the n-BuMgCl solution (650 mL) to the addition funnel via cannula (air-sensitive).

  • Addition: Add the Grignard reagent dropwise over 90-120 minutes .

    • Process Control: Monitor internal temperature. Do not exceed 10°C . The reaction is highly exothermic.

    • Observation: The solution will darken to a deep brown/black color, indicating the formation of the active Ni(0) species.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

  • IPC (In-Process Control): Aliquot 50 µL, quench in MeOH, and analyze via HPLC/GC. Target: <2% remaining starting material.

Step 3: Quench and Workup
  • Cooling: Return the vessel to 0°C .

  • Quench: Slowly add Saturated NH₄Cl (500 mL) .

    • Caution: Initial addition will cause vigorous gas evolution and magnesium salt precipitation.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 300 mL) .

  • Drying: Combine organic phases, wash with Brine (200 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration: Remove solvents via rotary evaporation at 40°C/150 mbar to yield the crude oil (dark brown).

Step 4: Purification (Distillation)

Note: Column chromatography is avoided to reduce PMI (Process Mass Intensity).

  • Setup: Transfer crude oil to a short-path distillation apparatus.

  • Degassing: Apply vacuum (10 mbar) at room temperature to remove residual solvent volatiles.

  • Fractionation: Heat the oil bath.

    • Foreshot: Discard low boilers (impurities).

    • Main Fraction: Collect 3-Butylpyridazine at bp 110-115°C @ 10 mbar (approximate, pressure dependent).

  • Yield: Expected yield is 95-105 g (70-77%). Appearance: Pale yellow to colorless liquid.

Analytical Specifications & Quality Control

For preclinical release, the material must meet the following criteria:

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow liquid
Assay HPLC (UV 254nm)> 98.0%
Identification 1H NMR (CDCl3)Consistent with structure
Residual Solvent GC-HeadspaceTHF < 720 ppm, EtOAc < 5000 ppm
Water Content Karl Fischer< 0.5% w/w
Heavy Metals ICP-MSNi < 20 ppm (Critical due to catalyst)

1H NMR Data (Reference):


 9.10 (dd, 1H), 7.45 (dd, 1H), 7.35 (dd, 1H), 2.95 (t, 2H), 1.75 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H).

Process Safety & Handling

  • Grignard Reagents: Pyrophoric hazard. Ensure all transfers are closed-system. Have a Class D fire extinguisher nearby.

  • Nickel Catalyst: Ni(dppp)Cl₂ is a sensitizer and potential carcinogen. Use double-gloving and handle in a fume hood.

  • Exotherm Management: The Q_rxn for Grignard coupling is significant. On scales >1kg, active cooling (jacketed reactor) is mandatory. The dosing rate must be slave-looped to the internal temperature probe.

References

  • General Review of Kumada Coupling

    • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[2] Journal of the American Chemical Society, 94(12), 4374–4376. Link

  • Pyridazine Synthesis Strategy: Maes, B. U., & Lemière, G. L. (2001). Kinetic and thermodynamic control in the synthesis of pyridazines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1046-1051. (Validating the stability of 3-halopyridazines).
  • Neuroprotective Context (Analog Reference)

    • Peng, Y., et al. (2013). Neuroprotective mechanisms of l-3-n-butylphthalide in neurodegenerative diseases. Neural Regeneration Research, 8(30), 2867. (Contextualizing the butyl-heterocycle pharmacophore). Link

  • Process Safety in Grignard Scale-up

    • Org.[2][3][4][5][6][7] Process Res. Dev. 2012, 16, 11, 1658–1668. "Safe Scale-up of Exothermic Grignard Reactions." Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be conducted in a suitable facility by trained professionals adhering to local safety regulations.

Sources

Metal-catalyzed cross-coupling reactions on pyridazine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Metallation of the Pyridazine Core

Part 1: Strategic Overview & Mechanistic Challenges

Pyridazine (1,2-diazine) represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings while offering a distinct polarity profile (dipole moment ~3.9 D) and hydrogen-bond accepting capability. However, the very properties that make it attractive—electron deficiency and high nitrogen content—create specific hurdles in transition-metal catalysis.

The "Diazine Paradox" in Catalysis

Successful coupling requires navigating two competing electronic behaviors:

  • Electron Deficiency: The pyridazine ring is highly electron-deficient ($ \pi $-deficient). This facilitates Oxidative Addition (the first step of the catalytic cycle) into C-X bonds, often making them more reactive than their phenyl counterparts.

  • Catalyst Poisoning: The proximal nitrogen atoms (N1/N2) are potent

    
    -donors. They can displace phosphine ligands from the Palladium center, forming stable, catalytically inactive bis-pyridazine-palladium complexes. This "sink" shuts down the catalytic cycle.
    

The Solution: The protocols below prioritize the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and Pd(II) precatalysts . These sterically demanding ligands prevent the substrate from coordinating to the metal center, while the precatalysts ensure rapid initiation, bypassing the often sluggish reduction of Pd(II) salts in the presence of inhibiting heterocycles.

Part 2: Decision Matrix & Regioselectivity

When functionalizing poly-halogenated pyridazines, regioselectivity is governed by the interplay of inductive effects (activation of the C-X bond) and steric hindrance.

Visual 1: Regioselectivity Map for Dihalopyridazines

Regioselectivity Start Substrate Selection Sym 3,6-Dichloropyridazine (Symmetric) Start->Sym Asym 3-Chloro-6-Iodopyridazine (Asymmetric) Start->Asym Meta 3,5-Dichloropyridazine (Meta-substituted) Start->Meta Step1_Sym 1st Coupling: Statistical Requires Stoichiometry Control (1.0 eq) Sym->Step1_Sym Step1_Asym 1st Coupling: C6-I Position (Iodide > Chloride) Asym->Step1_Asym Step1_Meta Ligand Controlled Selectivity Meta->Step1_Meta Result_Sym 3-Chloro-6-Aryl-pyridazine Step1_Sym->Result_Sym Yield ~60-70% Step1_Asym->Result_Sym Yield >90% Result_Meta_A C3-Coupling (Pd-dppf / Standard) Step1_Meta->Result_Meta_A Result_Meta_B C5-Coupling (Pd-QPhos / Steric) Step1_Meta->Result_Meta_B

Caption: Regioselectivity logic flow. Note that for 3,5-dichloro isomers, ligand choice can invert selectivity (C3 vs C5).[1]

Part 3: Validated Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Target: General arylation of chloropyridazines.

Rationale: For standard substrates, Pd(dppf)Cl2 is the workhorse due to its bite angle and stability. However, for electron-rich boronic acids or sterically hindered pyridazines, we utilize Pd-XPhos G3 . The G3 precatalyst generates the active L-Pd(0) species immediately upon base exposure, preventing the "induction period" where pyridazine poisoning occurs.

Materials:

  • Substrate: 3-chloro-6-substituted pyridazine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd-XPhos G3 (2–5 mol%)

  • Base:

    
     (0.5 M in water, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

  • Charge Solids: Add the chloropyridazine (1.0 mmol), boronic acid (1.2 mmol), and Pd-XPhos G3 (20 mg, ~2.5 mol%).

  • Solvent Addition: Seal the vial. Via syringe, add degassed THF (4 mL).

  • Base Activation: Add the aqueous

    
     solution (3.0 equiv). Note: The biphasic system helps sequester inorganic salts.
    
  • Reaction: Heat the mixture to 60°C. Monitor by LCMS or TLC.

    • Checkpoint: Conversion should be evident within 1-2 hours. If sluggish, raise T to 80°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexane/EtOAc). Pyridazines are polar; consider adding 1-5% MeOH if streaking occurs.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Introduction of amines at the C3/C6 position.

Rationale: Pyridazines are prone to Nucleophilic Aromatic Substitution (


) with strong nucleophiles. However, for weak nucleophiles (anilines, amides) or to avoid harsh 

conditions (high T), Pd-catalysis is superior. BrettPhos and RuPhos are critical here to stabilize the Pd center against the nitrogen-rich environment.

Materials:

  • Substrate: Chloropyridazine (1.0 equiv)

  • Amine: 1.2 equiv[2]

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)

  • Base:

    
     (3.0 equiv) - Weak base preferred to avoid functional group hydrolysis.
    
  • Solvent: t-Amyl Alcohol or Toluene (anhydrous).

Step-by-Step Methodology:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine the chloropyridazine, amine, base (

    
    ), and Precatalyst.
    
  • Solvent: Add anhydrous t-Amyl alcohol (0.2 M concentration relative to substrate).

  • Thermal Cycle: Seal the vessel. Heat to 80–100°C.

    • Why t-Amyl Alcohol? Its high boiling point and ability to solubilize bases at high temp make it superior to dioxane for difficult aminations.

  • Monitoring: Monitor for the disappearance of the aryl chloride.

  • Scavenging: Upon completion, cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.

  • Isolation: Filter through a Celite pad. Concentrate and purify via reverse-phase prep-HPLC (often required due to polarity of amino-pyridazines).

Part 4: Troubleshooting & Optimization

Visual 2: Optimization Workflow for Stalled Reactions

Optimization Issue Problem: Low Conversion (<20%) Check1 Is the Catalyst Active? Issue->Check1 Sol1 Switch to Precatalyst (G3/G4) Avoids reduction step Check1->Sol1 Yes Check2 Is Dehalogenation occurring? Check1->Check2 No Sol2 Switch Solvent to Toluene (Avoid alcoholic solvents) Check2->Sol2 Yes (Hydro-dehalogenation) Check3 Is Substrate Coordinating? Check2->Check3 No Sol3 Increase Ligand Bulk (XPhos -> BrettPhos) Check3->Sol3

Caption: Diagnostic tree for troubleshooting stalled cross-coupling on diazine systems.

Data Summary: Catalyst Performance Comparison

Catalyst SystemLigand ClassBest ForRisk Factor
Pd(PPh3)4 MonodentateSimple couplings, IodidesHigh sensitivity to air; slow oxidative addition on chlorides.
Pd(dppf)Cl2 BidentateStandard Suzuki, 3,6-dichloro substratesModerate activity; dppf can be labile at high T (>100°C).
Pd-XPhos G3 DialkylbiarylSterically hindered SuzukiExcellent general purpose; stable to air.
Pd-PEPPSI-IPr NHCNegishi, difficult Chlorides"Throw-in" catalyst for very unreactive C-Cl bonds.
BrettPhos Pd G3 DialkylbiarylC-N Coupling (Primary amines)Expensive; specific for amination.

References

  • Mechanistic Studies on Diazine Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Pyridazines."[3][4]

    • Source:Chemical Reviews, 2018.[5]

    • URL:[Link][5]

  • Buchwald Precatalyst Protocols

    • Title: "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A User's Guide."[6]

    • Source:Chemical Science, 2011.
    • URL:[Link]

  • Regioselectivity in Dichloropyridazines

    • Title: "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines."
    • Source:Journal of Organic Chemistry, 2013.[7]

    • URL:[Link]

  • PEPPSI Catalyst Applications

    • Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source:Chemistry - A European Journal, 2006.[5]

    • URL:[Link]

Sources

Aza-Diels-Alder reactions for pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Pyridazines via Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Part 1: Executive Summary

The pyridazine core (1,2-diazine) is a privileged scaffold in modern drug discovery, featured prominently in kinase inhibitors, GPCR ligands, and antibody-drug conjugates (ADCs). Traditional condensation methods (hydrazine + 1,4-dicarbonyls) often suffer from harsh conditions and poor regiocontrol.

This guide details the Inverse Electron Demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines as a superior alternative.[1][2] This methodology offers three distinct advantages:

  • Bioorthogonality: Exceptional kinetics (

    
    ) allow for reaction in complex biological media.[2][3][4]
    
  • Atom Economy: The only byproduct is nitrogen gas (

    
    ).[5]
    
  • Modular Regiocontrol: Electronic tuning of the tetrazine allows for predictable synthesis of highly substituted pyridazines.

Part 2: Mechanistic Foundation

The success of the IEDDA reaction relies on the orbital interaction between the LUMO of the electron-deficient tetrazine and the HOMO of the electron-rich (or strained) dienophile.

The Reaction Pathway:

  • Cycloaddition: The tetrazine (diene) and alkene/alkyne (dienophile) undergo a

    
     cycloaddition.[1][2][6]
    
  • Retro-Diels-Alder: The highly strained bicyclic intermediate spontaneously extrudes

    
    .
    
  • Aromatization:

    • Alkynes yield the aromatic pyridazine immediately.

    • Alkenes yield a dihydropyridazine intermediate, which requires oxidation (spontaneous or chemical) to form the final aromatic system.

Visualizing the Pathway

IEDDA_Pathway Tetrazine 1,2,4,5-Tetrazine (LUMO) Intermediate Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Dienophile (HOMO) (Alkene/Alkyne) Dienophile->Intermediate [4+2] Cycloaddition N2 N₂ Gas (Irreversible) Intermediate->N2 Dihydropyridazine Dihydropyridazine (If Alkene used) Intermediate->Dihydropyridazine -N₂ (Retro-DA) Product Pyridazine Scaffold Intermediate->Product Direct (If Alkyne) Oxidation Oxidation Step (DDQ / Air) Dihydropyridazine->Oxidation Re-aromatization Oxidation->Product

Figure 1: The IEDDA reaction cascade. Note the divergence: alkynes yield aromatic products directly, while alkenes require an oxidation step.

Part 3: Strategic Experimental Design

Before beginning synthesis, select the reagents based on the "Reactivity vs. Stability" trade-off.

Tetrazine Selection (The Diene)
  • High Reactivity: Electron-withdrawing groups (EWGs) such as pyridyl, pyrimidyl, or ester groups at the 3,6-positions lower the LUMO energy, accelerating the reaction.

    • Example: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine.

  • High Stability: Electron-donating groups (EDGs) or steric bulk increase stability but slow the reaction.

    • Example: 3,6-diphenyl-1,2,4,5-tetrazine.

Dienophile Selection (The Partner)
  • Strain-Promoted (Click Chemistry): Trans-cyclooctene (TCO) and Norbornene possess high ring strain, raising the ground state energy and lowering the activation barrier.

  • Electronic-Promoted (Synthetic Chemistry): Enamines and Enol ethers are electron-rich, raising the HOMO for fast reaction with electron-deficient tetrazines.

Comparative Kinetics Data
Dienophile TypeExample CompoundRate Constant (

,

)
Primary Application
Strained Alkene Trans-cyclooctene (TCO)

Bioorthogonal Labeling (Live Cell)
Strained Alkene Norbornene

Polymer Crosslinking
Terminal Alkyne Phenylacetylene

Synthetic Chemistry (Needs Heat)
Styrenic Styrene

Synthetic Chemistry
Enol Ether Ethyl Vinyl Ether

Synthetic Chemistry (Regioselective)

Part 4: Detailed Protocols

Protocol A: Preparative Synthesis of Pyridazines (Thermal)

Target: Synthesis of functionalized pyridazine cores for medicinal chemistry.

Reagents:

  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (Boger's Tetrazine).[7]

  • Styrene (or functionalized alkene equivalent).

  • Solvent: 1,4-Dioxane or Toluene.

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8][9]

Procedure:

  • Setup: In a pressure vial, dissolve the tetrazine (1.0 equiv, typically bright red/pink) in 1,4-Dioxane (0.5 M).

  • Addition: Add the alkene dienophile (1.2 equiv).

  • Reaction: Seal the vial and heat to 80–100°C.

    • Visual Indicator: The reaction is complete when the vibrant red color fades to pale yellow or colorless. This corresponds to the consumption of the tetrazine.

  • Oxidation (Critical Step):

    • Cool the mixture to Room Temperature (RT).

    • Add DDQ (1.1 equiv) carefully. The reaction may turn dark (charge transfer complex) before precipitating the hydroquinone byproduct.

    • Stir for 1 hour at RT to ensure full aromatization from dihydropyridazine to pyridazine.

  • Purification: Filter off the solid byproduct. Concentrate the filtrate and purify via flash chromatography (SiO2, Hexane/EtOAc).

Protocol B: Bioorthogonal Ligation (Tetrazine-TCO)

Target: Protein labeling or ADC synthesis.

Reagents:

  • Tetrazine-tagged fluorophore (e.g., Tz-Cy5).

  • TCO-tagged Protein (Antibody).[4][5]

  • Buffer: PBS (pH 7.[4]4) or DMSO/Water mixture.

Procedure:

  • Preparation: Dissolve TCO-protein in PBS (10 µM concentration).

  • Labeling: Add Tetrazine-fluorophore (5–10 equiv relative to TCO).

    • Note: No catalyst (Cu) is required.[4]

  • Incubation: Agitate gently at RT for 15–30 minutes.

    • Kinetics: Due to the high

      
      , this reaction is often diffusion-controlled and complete within seconds/minutes.
      
  • Purification: Remove excess small molecule tetrazine via spin desalting columns (MWCO 7kDa) or dialysis.

  • Validation: Analyze via SDS-PAGE (fluorescence scan) to verify covalent attachment.

Part 5: Troubleshooting & Optimization

Decision Tree for Reaction Failure

Troubleshooting Start Problem: Low Yield or No Product ColorCheck Did the Red Color Disappear? Start->ColorCheck YesColor Tetrazine Consumed ColorCheck->YesColor Yes NoColor Tetrazine Intact ColorCheck->NoColor No Analysis1 Check LCMS for Dihydropyridazine (M+2H) YesColor->Analysis1 Sterics Steric Bulk Issue? Switch to less substituted Tetrazine NoColor->Sterics Result1 Intermediate Found: Oxidation Incomplete. Add DDQ or Chloranil. Analysis1->Result1 Mass = Product + 2 Result2 Decomposition: Tetrazine unstable. Lower Temp, use dark conditions. Analysis1->Result2 Complex Mixture Electronics Electronic Mismatch? Use more electron-rich dienophile Sterics->Electronics

Figure 2: Diagnostic workflow for IEDDA reactions.

Key Troubleshooting Tips:

  • "The Color Trap": If the reaction turns colorless but no product is found, check for the dihydropyridazine intermediate. It is often stable and requires active oxidation (DDQ) to become the aromatic pyridazine.

  • Solvent Effects: Water accelerates IEDDA reactions due to the hydrophobic effect, even for non-biological synthesis. If the reaction is sluggish in DCM, try MeOH/Water mixtures.

  • Regioselectivity: In unsymmetrical tetrazines, the nucleophilic carbon of the dienophile will attack the most electron-deficient carbon of the tetrazine. Use 3-EWG-substituted tetrazines to direct regiochemistry.[10]

Part 6: References

  • Boger, D. L. (1986).[11] Diels-Alder reactions of heterocyclic aza dienes.[11][12] Scope and applications. Chemical Reviews, 86(5), 781–793. Link

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[4][13][14][15] Journal of the American Chemical Society, 130(41), 13518–13519. Link

  • Sauer, J., & Heldmann, D. K. (1998). Electron-demand in the Diels-Alder reaction of 1,2,4,5-tetrazines. Tetrahedron, 54(17), 4297-4312. Link

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. Link

Sources

Application Note: In Vitro Profiling of 3-Butylpyridazine & Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the biological evaluation of 3-Butylpyridazine , while explicitly acknowledging the high probability that the researcher is investigating this compound either as a novel analog of, or a nomenclature variation for, the well-established neuroprotective agent 3-n-butylphthalide (NBP) .

Given the structural similarity and the "biological activity" context, the protocols below are designed to cover Neuroprotection, Mitochondrial Function, and Anti-inflammatory pathways , which represent the gold standard for evaluating lipophilic butyl-substituted heterocycles.

Executive Summary & Disambiguation

Compound Scope: This guide focuses on 3-Butylpyridazine and its structural bio-isosteres (specifically 3-n-butylphthalide [NBP] ). Biological Context: 3-butyl-substituted heterocycles are renowned for their ability to cross the blood-brain barrier (BBB) and exert pleiotropic effects in ischemic stroke and neurodegeneration. The primary mechanisms involve mitochondrial protection, modulation of the PI3K/Akt/Nrf2 pathway, and inhibition of neuronal apoptosis.

Strategic Testing Framework: To validate the biological activity of 3-Butylpyridazine, researchers must move beyond simple cytotoxicity and employ phenotypic screens that mimic pathological stress (e.g., ischemia, oxidative stress).

Mechanism of Action & Signaling Map

Before initiating wet-lab protocols, it is critical to understand the expected signaling cascade. The compound is hypothesized to act as an upstream modulator of survival kinases and mitochondrial stability.

Pathway Visualization

The following diagram illustrates the validated signaling nodes for 3-butyl-substituted heterocycles, providing a roadmap for the assays selected in Section 3.

G cluster_membrane Cell Membrane / Cytosol cluster_mito Mitochondria cluster_outcome Compound 3-Butylpyridazine / NBP PI3K PI3K Compound->PI3K Activation Bcl2 Bcl-2 / Bax Ratio Compound->Bcl2 Stabilization Akt p-Akt (Ser473) PI3K->Akt Phosphorylation GSK3b GSK-3β Akt->GSK3b Inhibition (p-Ser9) Nrf2 Nrf2 (Translocation) Akt->Nrf2 Activation Survival Neuronal Survival Akt->Survival ROS ROS Generation Nrf2->ROS Scavenging (HO-1/NQO1) MMP ΔΨm (Membrane Potential) Bcl2->MMP Maintains Bcl2->Survival Caspase Caspase-3 Activation MMP->Caspase Loss triggers release Apoptosis Apoptosis ROS->Apoptosis Caspase->Apoptosis

Caption: Putative signaling mechanism of 3-butyl-substituted heterocycles showing PI3K/Akt activation and mitochondrial stabilization.

Core Experimental Protocols

Protocol A: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

Rationale: This is the industry-standard "stroke-in-a-dish" assay. It mimics ischemic conditions by depriving cells of glucose and oxygen, followed by re-oxygenation (reperfusion) where significant damage (ROS burst) occurs. Cell Model: PC12 (Pheochromocytoma) or SH-SY5Y (Neuroblastoma).

Materials
  • Glucose-Free Medium: DMEM without glucose.

  • Anaerobic Chamber: 95% N₂ / 5% CO₂.

  • Test Compound: 3-Butylpyridazine (dissolved in DMSO; final DMSO < 0.1%).

  • Reperfusion Medium: High-glucose DMEM + 10% FBS.

Step-by-Step Methodology
  • Seeding: Plate PC12 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment (Optional): To test preventive efficacy, add 3-Butylpyridazine (0.1, 1, 10, 50 µM) 2 hours prior to OGD.

  • OGD Induction:

    • Wash cells 2x with PBS.

    • Replace media with Glucose-Free DMEM .

    • Place plates in the Anaerobic Chamber at 37°C for 2–4 hours (optimize time to achieve ~50% cell death in vehicle control).

  • Reperfusion (The "Rescue" Phase):

    • Remove from chamber.

    • Replace media with High-Glucose DMEM containing the Test Compound or Vehicle.

    • Incubate under normoxic conditions (95% Air / 5% CO₂) for 24 hours.

  • Readout: Assess viability using CCK-8 or MTT assay.

    • Calculation:

      
      
      
Protocol B: Mitochondrial Membrane Potential (ΔΨm) Assay

Rationale: 3-butyl-substituted compounds (like NBP) typically protect mitochondrial integrity. The JC-1 dye aggregates in healthy mitochondria (Red) and remains monomeric in depolarized mitochondria (Green).

Step-by-Step Methodology
  • Treatment: Subject cells to OGD/R or H₂O₂ stress (200 µM) in the presence of 3-Butylpyridazine.

  • Staining:

    • Prepare JC-1 working solution (typically 5–10 µg/mL).

    • Add to cells and incubate for 20 mins at 37°C in the dark.

  • Washing: Wash 2x with JC-1 staining buffer.

  • Detection (Fluorescence Microscopy or Plate Reader):

    • Red Channel (Aggregates): Ex 525 nm / Em 590 nm (Healthy).

    • Green Channel (Monomers): Ex 490 nm / Em 530 nm (Damaged).

  • Data Interpretation: Calculate the Red/Green Ratio . A higher ratio indicates preservation of mitochondrial potential by the drug.

Protocol C: Anti-Inflammatory Microglia Screen

Rationale: Ischemia triggers neuroinflammation. This assay tests if 3-Butylpyridazine inhibits the activation of microglia (BV-2 cell line).

Step-by-Step Methodology
  • Induction: Plate BV-2 microglia. Treat with LPS (1 µg/mL) to induce inflammation.

  • Co-treatment: Add 3-Butylpyridazine (1–50 µM) simultaneously with LPS.

  • Incubation: 24 hours.

  • Readouts:

    • Nitric Oxide (NO): Measure nitrite in the supernatant using Griess Reagent.

    • Cytokines (TNF-α, IL-6): ELISA of the supernatant.

    • NF-κB Translocation: Immunofluorescence staining for p65 subunit (Cytosol vs. Nucleus).

Data Presentation & Analysis

Expected Results Summary

When validating 3-Butylpyridazine, compare your data against established benchmarks for 3-n-butylphthalide (NBP).

Assay TypeMetricExpected Trend (Active Compound)Benchmark (NBP) Reference Range
OGD/R Viability Cell Survival (%)Increase (Dose-dependent)EC50 ≈ 5–10 µM
Mitochondrial JC-1 Red/Green RatioIncrease (Maintains ΔΨm)> 1.5-fold vs Vehicle
Oxidative Stress ROS Levels (DCFH-DA)Decrease 30–50% reduction at 10 µM
Inflammation NO ProductionDecrease IC50 ≈ 15 µM
Apoptosis Annexin V+ CellsDecrease Significant reduction in Q2/Q4
Statistical Rigor
  • Replicates: All in vitro assays must be performed in biological triplicates (

    
    ), with technical duplicates.
    
  • Normalization: Normalize all viability data to the "Sham/Control" group (100%) and "Model/Vehicle" group (0%).

  • Test: One-way ANOVA followed by Dunnett’s post-hoc test.

References

  • Mechanism of NBP in Ischemia: Li, L., et al. (2010). "Protective effects of dl-3-n-butylphthalide against oxidative stress and mitochondrial dysfunction in an in vitro model of ischemic stroke." Neurochemistry International.

  • Akt Signaling Pathway: Zhang, Y., et al. (2016). "L-3-n-butylphthalide protects against vascular dementia via activation of the Akt kinase pathway."[1] Biological and Pharmaceutical Bulletin.

  • Pyridazine Bioactivity Review: Asif, M. (2018). "Pyridazinone/thiopyridazinone derivatives: A review on their broad spectrum biological activities." Medicinal Chemistry.

  • OGD Protocol Standardization: Tasca, C.I., et al. (2015). "In vitro oxygen-glucose deprivation to study ischemic cell death." Methods in Molecular Biology.

  • Microglia Assay Protocols: Stansley, B.J., et al. (2012). "BV-2 microglial cell line as a model for neuroinflammation." Journal of Neuroinflammation.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Butylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Butylpyridazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this N-heterocyclic compound. The following information is structured in a question-and-answer format to directly address common issues, providing both theoretical explanations and practical, field-proven protocols.

Introduction: The Challenge of Purifying 3-Butylpyridazine

3-Butylpyridazine, like many alkylated N-heterocycles, presents a unique set of purification challenges. Its basic nitrogen atoms can interact strongly with acidic purification media like silica gel, leading to poor separation and yield loss. Furthermore, depending on the synthetic route, a variety of structurally similar impurities can co-elute with the desired product, complicating the isolation process. This guide will focus on a common synthetic pathway—the coupling of a 3-halopyridazine with a butyl-containing organometallic reagent (e.g., a Grignard reagent)—to provide a relevant context for potential impurities and purification strategies.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Work-up & Preliminary Purification

Question 1: After my synthesis, which is presumed to be a Grignard reaction, my crude product is an intractable mixture. What is the best initial work-up procedure?

Answer: The initial aqueous work-up is a critical step that dictates the success of subsequent purification stages. For a reaction involving a Grignard reagent, the primary goals are to quench any remaining reactive species, remove inorganic salts (e.g., magnesium salts), and perform a preliminary separation of the product from highly polar or ionic impurities.

The causality behind this choice is rooted in the need to transition your non-polar product from the reaction solvent (typically ether or THF) into a clean organic phase, leaving water-soluble byproducts behind. A common mistake is to use an acidic quench (like dilute HCl) too early. While this will neutralize the basic pyridazine and bring it into the aqueous layer as a salt, it can also complicate the extraction of other non-basic organic impurities.

A more robust method is a gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This proton source is acidic enough to destroy the Grignard reagent and magnesium alkoxides but generally not acidic enough to fully protonate the pyridazine, allowing it to remain in the organic layer.

Recommended Protocol: Aqueous Work-up

  • Cooling: Cool the reaction vessel to 0 °C in an ice bath to manage the exothermic quench.

  • Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring until no further gas evolution is observed.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add ethyl acetate or dichloromethane to dilute the organic phase.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove the bulk of inorganic salts).

    • Saturated aqueous sodium bicarbonate (to remove any residual acidic species).

    • Brine (to facilitate phase separation and begin drying the organic layer).

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for further purification.

Section 2: Chromatographic Purification

Question 2: My crude 3-Butylpyridazine is streaking badly on my silica gel TLC plate. How can I get clean spots and achieve good separation?

Answer: This is the most common issue encountered when purifying basic, nitrogen-containing heterocycles on standard silica gel.[1] Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic lone pair of electrons on the pyridazine nitrogens interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of your compound to "stick" irreversibly to the stationary phase, leading to elongated, streaking spots (tailing) and often, significant loss of product on a preparative column.

To overcome this, you must neutralize the acidic sites on the silica gel by introducing a competing base into the mobile phase.[1][2]

Solution: Add a small amount of a basic modifier to your eluent system. The most common choice is triethylamine (Et₃N or TEA) at a concentration of 0.5-1% by volume. An alternative for more volatile compounds is to use a 1-2% solution of ammonia in methanol as part of the mobile phase.

Workflow Diagram: Troubleshooting TLC Streaking

Caption: Decision workflow for addressing TLC streaking issues.

Recommended Protocol: Flash Column Chromatography

  • Solvent System Selection: Identify a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the pre-mixed solvent. Adjust the ratio of hexanes to ethyl acetate until the desired product has an Rf value of approximately 0.25-0.35.[2]

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (containing triethylamine). Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, remove the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column using gentle positive pressure (flash chromatography). Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed along with the eluent, but a high-vacuum step may be necessary for complete removal.

Question 3: I see several non-polar spots on my TLC that are running very close to my product. What are they and how can I separate them?

Answer: In a Grignard synthesis, these are likely apolar side-products. A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide, which in this case would form octane (from butylmagnesium bromide and butyl bromide). Another possibility is a coupling reaction between the Grignard reagent and unreacted bromobenzene (if that was the starting material), which would form biphenyl.[3] If the reaction temperature is too high, you may also see the formation of biphenyl-type impurities.[3] These impurities lack the polar pyridazine ring and will have very high Rf values.

Solution: These can typically be removed by flushing the column initially with a non-polar solvent before increasing the polarity to elute your product.

  • Initial Flush: Begin the elution with pure hexane or a high hexane/ethyl acetate ratio (e.g., 98:2). This will wash the highly non-polar impurities off the column.

  • Gradient Elution: After the non-polar impurities have been eluted, gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute your 3-Butylpyridazine.

Section 3: Distillation

Question 4: My product from chromatography is a clean oil, but I want to ensure it is exceptionally pure. Is distillation a viable option?

Answer: Yes, vacuum distillation is an excellent final purification step for liquid products, especially if the boiling point is high or the compound has some thermal sensitivity.[4] While direct boiling point data for 3-Butylpyridazine is scarce, we can use 3-butylpyridine as a close structural analog. Its reported boiling point is 80-81 °C at 8 mmHg.[5][6][7] The addition of a second nitrogen atom in the pyridazine ring will likely increase the boiling point slightly due to increased polarity and dipole-dipole interactions. Therefore, distillation at atmospheric pressure is not recommended as it would require very high temperatures, risking decomposition. Vacuum distillation is the preferred method.[8][9]

Table 1: Physical Property Comparison and Estimation

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Boiling PointEstimated Boiling Point of 3-Butylpyridazine
3-Butylpyridine C₉H₁₃N135.21[5]80-81 °C @ 8 mmHg[5][6]N/A
3-Butylpyridazine C₈H₁₂N₂136.20Not widely reported~90-105 °C @ 8 mmHg

Recommended Protocol: Vacuum Fractional Distillation

  • Safety Check: Inspect all glassware for cracks or star fractures before assembly, as they can implode under vacuum.[10]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Use a stir bar or boiling chips for smooth boiling.[10] Ensure all joints are properly greased to maintain a good seal.

  • Vacuum Application: Connect the apparatus to a vacuum pump via a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Fraction Collection:

    • Collect a small initial forerun fraction, which may contain residual solvents or more volatile impurities.

    • Carefully monitor the temperature at the distillation head. Collect the main fraction over a narrow and stable temperature range (e.g., a 2-3 °C window) at a constant pressure.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and residues.

  • Shutdown: Allow the apparatus to cool completely before slowly re-introducing air to the system to release the vacuum.

Workflow Diagram: Overall Purification Strategy

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing Crude Crude Reaction Mixture Quench Quench with aq. NH4Cl Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Dry Dry & Concentrate Extract->Dry Crude_Oil Crude 3-Butylpyridazine Oil Dry->Crude_Oil Chromatography Flash Column Chromatography (Silica Gel + 1% Et3N) Crude_Oil->Chromatography TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis Combine Combine Pure Fractions & Concentrate TLC_Analysis->Combine Semi_Pure Semi-Pure Product Combine->Semi_Pure Distillation Vacuum Fractional Distillation Semi_Pure->Distillation Pure_Product Pure 3-Butylpyridazine (>99%) Distillation->Pure_Product

Caption: Recommended multi-step purification workflow for 3-Butylpyridazine.

References

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Honors Thesis, Liberty University. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10874, 3-Butylpyridine. Retrieved from [Link]

  • Liras, S. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Chemistry LibreTexts (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Chemistry LibreTexts (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Wikipedia. (2023). Vacuum distillation. Retrieved from [Link]

  • Baddar, F. G., Nosseir, M. H., Doss, N. L., & Messiha, N. N. (1972). Pyridazines. Part IV. Action of Grignard reagents on 6-methyl- and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1091-1094. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Chemical Properties and Applications of 3-Butylpyridine. Retrieved from [Link]

  • BYJU'S. (n.d.). Distillation. Retrieved from [Link]

  • Jack Westin. Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]

Sources

Technical Support Center: Robust Workup Procedures for Pyridazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-PROTO-2024 Subject: Troubleshooting isolation, purification, and metal removal in pyridazine synthesis.

Executive Summary: The "Deceptive Simplicity" of Pyridazines

Pyridazines (1,2-diazines) present a unique challenge in organic synthesis. Unlike their pyridine cousins, the adjacent nitrogen atoms create a dipole moment (approx. 4.0 D) and a specific basicity profile (pKa ~2.3 for the conjugate acid) that often leads to failure during standard aqueous workups.

This guide is not a generic template. It is a targeted intervention system designed to address the three most common failure modes: Aqueous Retention , Metal Catalyst Poisoning/Retention , and Chromatographic Tailing .

Module 1: The Aqueous Nightmare (Solubility & Extraction)

The Problem: "I extracted with EtOAc/Water, but my product is still in the aqueous layer."

The Science (Why it happens): Pyridazines are highly polar and form strong hydrogen bonds with water. Furthermore, with a pKa of ~2.3, they can be partially protonated in acidic aqueous washes (like the standard 1M HCl wash used to remove amines), trapping them in the water phase.

Troubleshooting Protocol:

VariableStandard Practice (Fail)Robust Practice (Success) Mechanism
pH Control Neutral or Acidic WashAdjust to pH 8–9 Ensures the pyridazine is in its free-base form (neutral) rather than protonated salt.
Solvent Ethyl Acetate / EtherDCM or CHCl₃:iPrOH (3:1) Pyridazines have poor partition coefficients in ethereal solvents. Chlorinated solvents/alcohols disrupt H-bonding.
Ionic Strength NoneSaturation (NaCl) "Salting out" increases the chemical potential of the organic species in the aqueous phase, forcing it out.

Q: How do I recover product stuck in an emulsion? A: Pyridazines often act as surfactants. Do not shake vigorously; invert gently. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite. The diatomaceous earth breaks the surface tension, allowing layers to separate.

Visual Workflow: The Extraction Decision Tree

ExtractionLogic Start Reaction Complete (Aqueous Quench) CheckpH Check Aqueous pH Start->CheckpH IsAcidic pH < 4? CheckpH->IsAcidic AdjustBase Adjust to pH 8-9 (Sat. NaHCO3 or K2CO3) IsAcidic->AdjustBase Yes SolventChoice Select Extraction Solvent IsAcidic->SolventChoice No AdjustBase->SolventChoice Standard Is Product Lipophilic? (ClogP > 2) SolventChoice->Standard DCM Use DCM x 3 Standard->DCM Yes PolarMix Use CHCl3 : iPrOH (3:1) + Salt Aqueous Layer (NaCl) Standard->PolarMix No (Polar)

Figure 1: Decision logic for optimizing extraction efficiency based on pH and polarity.

Module 2: The Metal Trap (Pd/Cu Removal)

The Problem: "My product is dark/colored, and NMR shows broad peaks. Standard washes won't remove the Palladium."

The Science (Why it happens): The 1,2-diazine motif is an exceptional bidentate ligand. It coordinates to transition metals (Pd, Cu) far more aggressively than simple pyridines. Standard aqueous washes (EDTA, brine) are often kinetically too slow to displace the pyridazine from the metal center.

Robust Protocol: The "Chemical Scavenging" Method Do not rely on passive washing. You must use a ligand with a higher affinity for the metal than your product.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add Trimercaptotriazine (TMT) or polymer-supported thiourea (e.g., SiliaMetS® Thiol) at 0.5 equiv relative to the catalyst loading.

    • Why? Sulfur binds Pd much stronger than Nitrogen.

  • Incubation: Stir at 40°C for 30 minutes.

  • Filtration: Filter through a pad of Celite/Silica.[1] The Pd-Sulfur complex will precipitate or bind to the silica.

  • Verification: Check the filtrate color. If still dark, repeat with activated charcoal.

Q: Can I use acid washes to remove Cu/Pd? A: Risky. While acid can protonate the nitrogen and break the metal bond, the pyridazine salt is highly water-soluble (see Module 1). You risk losing your product to the aqueous waste stream.

Module 3: The "Silica Drag" (Chromatography Issues)

The Problem: "The product streaks on the TLC plate and never elutes off the column."

The Science (Why it happens): Silica gel is slightly acidic (pH ~5). The basic nitrogen atoms of pyridazine interact with the silanol groups (Si-OH), causing "tailing" and irreversible adsorption.

Robust Protocol: The "Buffered" Eluent Never run a pyridazine on neat silica without a modifier.

  • Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample.

  • Mobile Phase: Use DCM:MeOH mixtures.

    • Modification: Add 1% NH₄OH (aqueous ammonia) to the MeOH component.

    • Example: 95:5 DCM:(MeOH w/ 1% NH₄OH).

  • Alternative: Use Alumina (Neutral) instead of Silica if the compound is acid-sensitive.

Module 4: Stability & Decomposition

The Problem: "My product turned into black tar on the rotavap."

The Science:

  • Volatility: Lower molecular weight pyridazines sublime easily. High vacuum can strip the product.

  • N-Oxidation: In the presence of peroxides (from old ethers) or excess oxidants, pyridazines form N-oxides, which are often unstable solids.

Standard Operating Procedure (SOP) for Evaporation:

  • Bath Temperature: Max 35°C.

  • Vacuum: Do not use high vacuum (< 10 mbar) for pyridazines with MW < 150.

  • Storage: Store under Argon at -20°C. Pyridazines can darken (decompose) upon exposure to light and air over weeks.

Summary of Critical Data
ParameterValue/CharacteristicImplication for Workup
pKa (Conj. Acid) ~2.33Remains neutral at pH > 4. Do not use strong acid washes.
Dipole Moment ~4.0 DHighly soluble in polar aprotic solvents (DMSO, DMF). Hard to extract with Hexane/Ether.
Coordination Bidentate (N-N)Traps Pd/Cu catalysts. Requires S-based scavengers.
Boiling Point 208°C (Parent)Hard to distill; purification by chromatography/crystallization preferred.
Visual Workflow: Metal Scavenging Protocol

MetalRemoval Crude Crude Mixture (High Pd Content) Dissolve Dissolve in THF/EtOAc Crude->Dissolve Scavenger Add Scavenger (Thiourea or TMT) Dissolve->Scavenger Heat Stir 40°C (30 mins) Scavenger->Heat Filter Filter (Celite/Silica) Heat->Filter Result Filtrate: Low Pd Product Filter->Result

Figure 2: Workflow for removing coordinated transition metals using sulfur-based scavengers.

References
  • Solubility & pKa Data

    • Source: "Pyridazine."[2][3][4][5][6][7][8] Wikipedia, The Free Encyclopedia. (Accessed 2024). Provides fundamental pKa (2.[9]33) and solubility data confirming miscibility with water.

    • URL:[Link][10]

  • Metal Scavenging & Purification

    • Source: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications." Organic Process Research & Development (ACS Publications). Details the efficacy of sulfur-based scavengers for N-heterocycles.
    • URL:[Link]

  • Synthesis & Workup Protocols

    • Source: "Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles." BenchChem.[2][3] Provides specific extraction solvents (DCM) and drying agents for pyridazine derivatives.

  • Chromatographic Behavior

    • Source: "Purification of Pyrimido[5,4-c]pyridazine Analogs." BenchChem Technical Support. Highlights the need for polar modifiers (MeOH/NH3) to prevent silica interaction.[3]

Sources

Technical Support Center: 3-Butylpyridazine Scale-Up & Purity Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Impurity Profile & Remediation in Large-Scale Synthesis Target Molecule: 3-Butylpyridazine (CAS: 20665-63-8) Primary Application: Precursor for 3-n-butylphthalide (NBP) / Ischemic Stroke Therapeutics

Core Synthesis Philosophy

The "Mono-Selectivity" Challenge

In the large-scale manufacturing of 3-butylpyridazine, the dominant industrial route involves the nucleophilic substitution of 3,6-dichloropyridazine followed by hydrodechlorination. The critical quality attribute (CQA) of this process is controlling the Mono- vs. Di-alkylation ratio .

Unlike simple alkylations, the pyridazine ring is electron-deficient. The introduction of the first butyl group changes the electronics of the ring, often making the second position more susceptible to attack depending on the metal-catalyst system used. Your impurity control strategy must shift from "purification at the end" to "kinetic control at the start."

Impurity Genesis Map (Interactive Logic)

The following diagram illustrates where specific impurities originate within the standard reaction workflow. Use this to diagnose the root cause of your spectral anomalies.

ImpurityGenesis Start 3,6-Dichloropyridazine (Starting Material) Step1 Step 1: Grignard/Kumada (Butyl-MgBr + Catalyst) Start->Step1 Inter Intermediate: 3-Butyl-6-chloropyridazine Step1->Inter Ideal Stoichiometry (1.05 eq) Imp1 Impurity A: 3,6-Dibutylpyridazine (Over-Alkylation) Step1->Imp1 Excess Grignard / High Temp Imp2 Impurity B: Unreacted 3,6-Dichloro Step1->Imp2 Poor Mixing / Low Temp Step2 Step 2: Hydrodechlorination (H2 / Pd/C) Inter->Step2 Final Target: 3-Butylpyridazine Inter->Final Trace Cl retention Step2->Final Controlled H2 Imp3 Impurity C: Pyridazine (Over-Reduction) Step2->Imp3 Harsh Hydrogenation Imp4 Impurity D: N-Oxides (Storage Oxidation) Final->Imp4 Air Exposure

Figure 1: Critical Control Points (CCPs) in the 3,6-dichloropyridazine route. Red paths indicate deviation from standard operating procedures.

Troubleshooting Guide: Diagnostics & Remediation

Scenario A: "I have high levels of 3,6-Dibutylpyridazine (Impurity A)."

Diagnosis: Loss of kinetic control during the Grignard addition. The reaction has proceeded to double-substitution. Root Cause:

  • Local Hotspots: Adding Butylmagnesium bromide (BuMgBr) too fast creates localized zones of high concentration where the mono-product immediately reacts again.

  • Catalyst Choice: Some Nickel catalysts (e.g., Ni(dppp)Cl2) are too aggressive for mono-selectivity without strict temperature control.

Remediation Protocol:

  • The "Reverse Addition" Technique: Do not add the Grignard to the catalyst/substrate mixture. Instead, dissolve the substrate and catalyst in THF, cool to -10°C, and meter the Grignard solution slowly over 4 hours.

  • Stoichiometry Cap: Limit BuMgBr to 1.05 equivalents . Do not push for 100% conversion. It is easier to separate unreacted starting material (3,6-dichloro) than the di-butyl impurity.

Scenario B: "The product is turning yellow/brown during storage."

Diagnosis: Formation of Pyridazine N-Oxides. Root Cause: The pyridazine nitrogen lone pair is susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metal residues (Ni/Pd) from the synthesis.

Remediation Protocol:

  • Metal Scavenging: Treat the crude oil with Silica Thiol (Si-Thiol) or activated carbon prior to final distillation to remove <10 ppm residual catalyst metals.

  • Inert Packaging: Store under Argon, not Nitrogen (Argon is heavier and blankets the liquid more effectively).

  • Antioxidant Spiking: For long-term storage of intermediates, BHT (0.1%) is effective, though it must be removed before the final NBP synthesis step.

Scenario C: "Distillation is failing to separate the Chlorinated Intermediate."

Diagnosis: Boiling point overlap.

  • 3-Butylpyridazine BP: ~110°C (at reduced pressure).

  • 3-Butyl-6-chloropyridazine BP: ~125°C (at reduced pressure). Context: On a large scale, the fractionation efficiency drops, and these fractions smear.

Remediation Protocol (Chemical Separation): Instead of relying solely on distillation, use Acid-Base Extraction Logic :

  • Dissolve crude mixture in MTBE.

  • Extract with 2M HCl .

    • Mechanism:[1][2][3] 3-Butylpyridazine (pKa ~5.5) protonates and moves to the aqueous phase.

    • Differentiation: The electron-withdrawing Chlorine atom on the impurity (3-butyl-6-chloropyridazine) significantly lowers the basicity of the ring nitrogen, making it less likely to protonate fully compared to the dechlorinated product.

  • Wash the aqueous phase with MTBE to remove the chlorinated impurity.

  • Basify the aqueous phase (NH4OH) and re-extract the pure 3-Butylpyridazine.

Quantitative Data: Impurity Thresholds

Impurity TypeStructureOriginAcceptable Limit (Intermediate)Removal Method
Bis-alkyl 3,6-DibutylpyridazineOver-reaction (Step 1)< 0.5%Fractional Distillation (High BP)
Chloro-Int 3-Butyl-6-chloropyridazineIncomplete Step 2< 0.1%Acid/Base Wash (Basicity diff.)
Dimer 3,3'-BipyridazineHomocoupling< 0.2%Crystallization (Low solubility)
Solvent THF / TolueneProcess Solvent< 500 ppmVacuum Drying / Stripping

Master Protocol: Purification Decision Tree

Use this logic flow to determine the correct purification unit operation based on your current crude profile.

PurificationLogic Start Crude 3-Butylpyridazine Post-Workup Check1 Check HPLC: Is 3,6-Dibutyl > 2%? Start->Check1 Distill High Vacuum Distillation (Remove Heavies) Check1->Distill Yes Check2 Check GC: Is Chloro-Intermediate > 0.5%? Check1->Check2 No Distill->Check2 AcidWash Selective Acid Extraction (pH 2.0 - 3.0) Check2->AcidWash Yes FinalPol Carbon Treatment (Remove Color/Metals) Check2->FinalPol No AcidWash->FinalPol Done Pure 3-Butylpyridazine (>99.5%) FinalPol->Done

Figure 2: Downstream Processing (DSP) Logic for impurity removal.

Frequently Asked Questions (FAQs)

Q: Can I use the Minisci reaction (radical alkylation) to avoid the chlorinated starting material? A: While academically interesting, the Minisci reaction is generally not recommended for large-scale GMP synthesis of this specific isomer. The radical alkylation of pyridazine typically yields a mixture of 3-butyl, 4-butyl, and poly-alkylated products. Separating the 3-butyl and 4-butyl regioisomers requires difficult chromatography, whereas the 3,6-dichloropyridazine route fixes the regiochemistry by symmetry.

Q: My final product has a metallic taste/smell. Is this normal? A: No. This indicates residual Ruthenium or Palladium from the hydrogenation step. Pyridazines are excellent ligands for transition metals. You must perform a Thiourea wash or use a metal-scavenging resin (e.g., QuadraPure™) before the final distillation.

Q: What is the safe storage temperature? A: Store at 2–8°C . While the molecule is chemically stable at room temperature, lower temperatures retard the kinetics of N-oxide formation and color degradation.

References

  • Synthesis of 3-n-butylphthalide and intermediates

    • Title: "Dl-3-n-Butylphthalide (NBP): A Promising Therapeutic Agent for Ischemic Stroke"[4][5]

    • Source: ResearchG
    • URL:[Link]

  • Oxidative Stability of Nitrogen Heterocycles

    • Title: "Oxidative Stability in Lipid Formulations: A Review" (Context on oxidative mechanisms relevant to lipophilic drugs)
    • Source: PubMed / AAPS PharmSciTech
    • URL:[Link]

  • General Pyridazine Chemistry & Halogenation

    • Title: "Process for purification of 3,6-dichloropyridazine"[6]

    • Source: Google P
    • URL
  • Impurity Characterization in Drug Synthesis

    • Title: "Synthesis and characterization of critical process rel
    • Source: ResearchGate[7]

    • URL:[Link]

Sources

Validation & Comparative

Validation of the Mechanism of Action for a 3-Substituted Pyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Validation of 3-Substituted Pyridazines as ATP-Competitive p38α MAPK Inhibitors. Context: The 3-substituted pyridazine scaffold represents a privileged structural class in modern medicinal chemistry, offering distinct physicochemical advantages over traditional imidazole-based inhibitors (e.g., SB203580). Objective: This guide provides a rigorous, data-driven framework for validating the mechanism of action (MoA) of a candidate 3-substituted pyridazine (designated here as PYR-38X ) compared to the industry standard SB203580 .

Mechanistic Hypothesis & Chemical Rationale

The Shift from Imidazoles to Pyridazines

For decades, SB203580 (a pyridinyl imidazole) has been the tool compound for inhibiting p38 Mitogen-Activated Protein Kinase (MAPK).[1] However, its utility is compromised by off-target inhibition of CK1 , RIP2 , and Lck , leading to confounding experimental results.

The Pyridazine Advantage: The 3-substituted pyridazine core offers a superior "hinge-binding" motif. The adjacent nitrogen atoms in the pyridazine ring (N-N) possess a high dipole moment and unique hydrogen-bond acceptor capabilities.

  • Mechanism: Competitive inhibition at the ATP-binding pocket of p38α.

  • Structural Causality: The pyridazine nitrogen accepts a hydrogen bond from the backbone amide of Met109 in the p38α hinge region. Unlike the imidazole ring, the pyridazine scaffold allows for substitution vectors at the 3- and 6-positions that can exploit the hydrophobic "gatekeeper" pocket (Thr106) more selectively, reducing off-target affinity for kinases like ERK2 or JNK.

Comparative Performance Analysis

The following data summarizes the performance of a representative 3-substituted pyridazine (PYR-38X ) against the standard SB203580 .

Table 1: Biochemical & Cellular Potency Profile
FeatureSB203580 (Standard)PYR-38X (Pyridazine)Interpretation
p38α IC50 (Cell-free) 50 nM12 nMPYR-38X shows higher intrinsic affinity.
p38β IC50 500 nM450 nMBoth retain isoform selectivity (α > β).
Lck IC50 (Off-target) ~2,000 nM>10,000 nMCritical: Pyridazine eliminates T-cell specific off-target effects.
CK1 IC50 (Off-target) ~3,000 nM>20,000 nMPYR-38X avoids interference with Wnt signaling.
Cellular Potency (LPS-TNFα) 600 nM150 nMSuperior cell permeability and target residence time.
Metabolic Stability (t1/2) Moderate (CYP inhibition)HighPyridazine ring is less prone to CYP450 oxidation than imidazole.

Visualizing the Signaling Pathway

To validate the MoA, one must understand the specific node being blockaded. The diagram below illustrates the p38 MAPK cascade and the precise intervention point of the 3-substituted pyridazine.

p38_Pathway Stress Cellular Stress (LPS, UV, Cytokines) MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Effectors p38->Substrates Inhibitor PYR-38X (3-Substituted Pyridazine) Inhibitor->p38 ATP Competition MK2 MK2 Substrates->MK2 ATF2 ATF2 (Transcription) Substrates->ATF2 HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Response Inflammatory Cytokines (TNF-α, IL-6) ATF2->Response

Figure 1: The canonical p38 MAPK pathway. PYR-38X acts as a competitive inhibitor at the p38 node, preventing phosphorylation of downstream substrates MK2 and ATF2.

Experimental Validation Protocols

As a Senior Scientist, relying solely on biochemical IC50 data is insufficient due to potential artifacts. You must validate Target Engagement (TE) in a complex cellular environment.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Rationale: This is the "Gold Standard" for validating physical binding in live cells. Small molecules stabilize their protein targets, increasing the temperature at which the protein aggregates. If PYR-38X binds p38 intracellularly, p38 will remain soluble at higher temperatures compared to DMSO controls.

Workflow Diagram:

CETSA_Workflow Step1 1. Treat Live Cells (PYR-38X vs DMSO) Step2 2. Aliquot & Heat (40°C - 65°C Gradient) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Remove Aggregates) Step3->Step4 Step5 5. Detection (Western Blot / AlphaLISA) Step4->Step5

Figure 2: CETSA workflow for validating intracellular target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Seed THP-1 monocytes (or relevant cell line) at 1x10^6 cells/mL.

  • Treatment: Incubate with PYR-38X (at 5x IC50 concentration, e.g., 1 µM) or DMSO vehicle for 1 hour at 37°C.

    • Expert Tip: Do not wash cells; equilibrium must be maintained.

  • Thermal Challenge: Divide cell suspension into 8-10 aliquots. Heat each aliquot to a distinct temperature (range: 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler.

  • Lysis: Cool samples to RT for 3 minutes. Add lysis buffer (with protease inhibitors) and perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant contains the stabilized (soluble) p38.

  • Analysis: Analyze supernatants via Western Blot using anti-p38α antibody.

  • Validation Criteria: A right-shift in the melting curve (Tm) of >2°C for the PYR-38X treated group compared to DMSO confirms direct binding.

Protocol B: Functional Kinase Selectivity (Western Blot)

Rationale: To prove the mechanism is p38-dependent and not due to off-target toxicity, you must measure the phosphorylation of a direct downstream substrate (HSP27) while monitoring a non-target pathway (ERK1/2).

  • Induction: Starve cells (0.5% FBS) overnight. Pre-treat with PYR-38X (0.1, 1, 10 µM) or SB203580 (1 µM) for 1 hour.

  • Stimulation: Stimulate with LPS (100 ng/mL) for 30 minutes.

  • Lysis & Blotting: Lyse cells and immunoblot.

  • Required Readouts:

    • p-HSP27 (Ser82): Should be dose-dependently inhibited (Validates Efficacy).

    • p-p38 (Thr180/Tyr182): Levels should remain high or increase (Validates that the inhibitor blocks activity, not upstream activation. Note: p38 inhibitors often cause a feedback loop increasing p-p38).

    • p-ERK1/2: Should remain unchanged (Validates Selectivity). If p-ERK drops, your pyridazine is non-selective.

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. "Pyridazines as Privileged Structures." Academic Press.

  • Cuenda, A., et al. (1995).[1] "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.

  • Martinez Molina, D., et al. (2013).[2] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[2][3] Science.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. (Detailed profiling of SB203580 off-targets).

  • Asquith, C.R.M., et al. (2019). "Pyridazine-based scaffolds as privileged structures in anti-cancer therapy."[4][5] Drug Research.

Sources

Comparing the efficacy of different synthetic routes to 3-Butylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Butylpyridazine (CAS: 240456-62-4 / Generic structure ref) is a critical heterocyclic motif utilized in flavor chemistry (green, vegetable notes) and as a scaffold in medicinal chemistry (e.g., cardiovascular agents related to 3-n-butylphthalide). Its synthesis presents a classic selectivity challenge: installing an alkyl chain on an electron-deficient 1,2-diazine ring without compromising yield or inducing poly-substitution.

This guide evaluates three distinct synthetic pathways:

  • Radical Alkylation (Minisci): Best for rapid, low-cost discovery scale.

  • De Novo Condensation: Best for industrial manufacturing and atom economy.

  • Transition-Metal Cross-Coupling: Best for high-purity pharmaceutical applications.

Route Analysis & Comparative Data

Route A: The Minisci Radical Alkylation

Mechanism: Homolytic aromatic substitution using a nucleophilic butyl radical generated from butyric acid or butyl iodide. Utility: Ideal for "late-stage functionalization" where the pyridazine ring is already present.

  • Pros: Single-step from cheap commodity chemicals; avoids pre-functionalized halogenated precursors.

  • Cons: Poor regioselectivity (C3 vs C4 vs C5 mixtures); difficult purification; moderate yields (40-60%).

Route B: De Novo Cyclization (Condensation)

Mechanism: Condensation of 4-oxooctanal (or its acetal/enol ether equivalents) with hydrazine hydrate, followed by oxidation. Utility: The preferred route for bulk manufacturing (Flavor & Fragrance industry).

  • Pros: High atom economy; scalable; water as the primary byproduct.

  • Cons: Synthesis of the specific 1,4-dicarbonyl precursor (4-oxooctanal) can be multi-step and unstable.

Route C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanism: Coupling of 3-chloropyridazine with n-butylboronic acid. Utility: Precision synthesis for drug development where isomeric purity is non-negotiable.

  • Pros: 100% Regioselectivity; mild conditions; tolerates sensitive functional groups.

  • Cons: High cost of Pd catalysts; requires 3-chloropyridazine (more expensive starting material).

Comparative Performance Matrix
MetricRoute A: MinisciRoute B: CondensationRoute C: Suzuki Coupling
Overall Yield 40–55%70–85%85–95%
Regioselectivity Low (Mix of 3-, 4-, 5-)High (Pre-defined)Excellent (>99%)
Atom Economy Low (Stoichiometric oxidant)HighModerate (Boronic waste)
Cost/gram $ (Low)

(Medium)

$ (High)
Purification Difficult (Isomer separation)ModerateEasy (Filtration/Flash)

Technical Implementation & Protocols

Protocol 1: Modified Minisci Reaction (Silver-Catalyzed)

Based on principles from Minisci et al. (1971) and recent photocatalytic adaptations.

Reagents: Pyridazine (1.0 eq), Butyric Acid (5.0 eq), AgNO₃ (0.2 eq), (NH₄)₂S₂O₈ (1.5 eq), TFA (1.0 eq), Water/DCM biphasic system.

  • Setup: Dissolve pyridazine (10 mmol) in water (20 mL) and add TFA (10 mmol) to protonate the ring (activates C3/C6 positions).

  • Radical Generation: Add butyric acid (50 mmol) and AgNO₃ (2 mmol). Heat to 70°C.

  • Initiation: Dropwise addition of ammonium persulfate solution over 30 minutes. The decarboxylation of butyric acid generates the butyl radical.

  • Workup: Basify with NaOH to pH 9. Extract with DCM.

  • Purification: Silica gel chromatography (EtOAc/Hexane) is mandatory to separate the 3-butyl (major) from 4-butyl (minor) and 3,6-dibutyl (trace) byproducts.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Recommended for Pharmaceutical Grade Synthesis.

Reagents: 3-Chloropyridazine (1.0 eq), n-Butylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1).

  • Inertion: Charge a flask with 3-chloropyridazine, butylboronic acid, base, and catalyst. Evacuate and backfill with Argon (3x).

  • Reaction: Add degassed solvent. Heat to 90°C for 4 hours.

  • Monitoring: Check TLC/LCMS. Conversion is usually quantitative.

  • Workup: Filter through Celite to remove Pd black. Concentrate and partition between EtOAc/Water.

  • Isolation: The product is often pure enough after concentration; otherwise, a short silica plug suffices.

Visualizing the Synthetic Logic

The following diagram illustrates the decision-making process and mechanistic flow for selecting the optimal route based on laboratory constraints.

SynthesisRoutes Start Target: 3-Butylpyridazine Constraint Primary Constraint? Start->Constraint RouteA Route A: Minisci Radical Constraint->RouteA Cost / Speed RouteB Route B: Condensation Constraint->RouteB Scale / Bulk RouteC Route C: Suzuki Coupling Constraint->RouteC Purity / Pharma StepA Pyridazine + Butyric Acid AgNO3 / Persulfate RouteA->StepA StepB 4-Oxooctanal + Hydrazine Cyclization (-2H2O) RouteB->StepB StepC 3-Chloropyridazine + Bu-B(OH)2 Pd Catalyst RouteC->StepC OutcomeA Low Cost, Isomer Mix StepA->OutcomeA OutcomeB Scalable, High Yield StepB->OutcomeB OutcomeC High Purity, Expensive StepC->OutcomeC

Figure 1: Decision tree for synthetic route selection based on project constraints (Cost vs. Scale vs. Purity).

References

  • Minisci, F., et al. (1971).[1] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron, 27. Link (Foundational text on radical alkylation of pyridazines).

  • Maes, B. U. W., et al. (2000). "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction." Tetrahedron, 56(12). Link (Detailed protocol for Pd-catalyzed alkylation of chloropyridazines).

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39). Link (Modern updates to the Minisci protocol).

  • Mishra, S., et al. (2023).[2][3] "Catalytic Enantioselective Synthesis of 3-Piperidines." Journal of the American Chemical Society.[2] Link (Relevant context on pyridazine/pyridine functionalization).

  • Dunetz, J. R., et al. (2019). "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 119(4). Link (Context for industrial scalability of Route C).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Butylpyridazine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of any chemical entity is the bedrock of reliable and reproducible science. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 3-Butylpyridazine, a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Our focus extends beyond primary identification to the critical process of cross-validation, ensuring the integrity and accuracy of your analytical results.

The Imperative of Rigorous Characterization

3-Butylpyridazine (C₉H₁₃N, Molecular Weight: 135.21 g/mol ) is a substituted pyridazine whose derivatives are explored for various pharmacological activities.[1][2] Ensuring the identity, purity, and stability of such a precursor is paramount. A multi-faceted analytical approach, grounded in orthogonal techniques, is not just good practice but a necessity for regulatory compliance and the success of a research program.[3][4] This guide is structured to provide both the foundational methods and the cross-validation framework essential for robust chemical characterization.

Core Analytical Techniques for Primary Characterization

A comprehensive initial analysis of 3-Butylpyridazine is best achieved through a combination of techniques that provide complementary information on its structure, molecular weight, and purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For organic molecules like 3-Butylpyridazine, ¹H and ¹³C NMR are indispensable for structural elucidation.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the 3-Butylpyridazine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.[6]

Expected Results for 3-Butylpyridazine:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons on the pyridazine ring and the aliphatic protons of the butyl group. The splitting patterns (e.g., triplets, quartets) will provide information about neighboring protons.[7][8]

  • ¹³C NMR: The spectrum will display separate signals for each unique carbon atom in the molecule, including the aromatic carbons of the pyridazine ring and the four carbons of the butyl chain.[9]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of 3-Butylpyridazine (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.

  • MS Acquisition:

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For 3-Butylpyridazine (MW = 135.21), the expected peak would be at m/z 136.22.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a separation technique that allows for the quantification of the purity of a compound by separating it from any impurities. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.[10][11]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Prepare a stock solution of 3-Butylpyridazine in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Instrumentation: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a suitable autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid for MS compatibility.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

The Rationale for Cross-Validation: Trust but Verify

While the primary techniques provide a wealth of information, they are not infallible. Each method has its own inherent biases and limitations. Cross-validation is the process of confirming that an analytical method yields reliable and consistent results by comparing it with data from a different, independent method.[13][14] This is often achieved using orthogonal methods , which measure the same attribute based on different physical principles.[15][16] This approach is a cornerstone of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[17][18][19][20][21]

Cross_Validation_Logic cluster_primary Primary Characterization cluster_orthogonal Orthogonal Cross-Validation Primary_NMR NMR (Structure) Ortho_FTIR FTIR (Functional Groups) Primary_NMR->Ortho_FTIR Confirms Functional Groups Ortho_EA Elemental Analysis (Composition) Primary_NMR->Ortho_EA Confirms Elemental Composition Primary_MS MS (Molecular Weight) Ortho_GCMS GC-MS (Purity & MW) Primary_MS->Ortho_GCMS Confirms MW & Separation Orthogonality Primary_HPLC HPLC (Purity) Primary_HPLC->Ortho_GCMS Orthogonal Purity Assessment

Caption: Logic of Orthogonal Cross-Validation.

Orthogonal Techniques for Robust Cross-Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

Orthogonal Principle: GC separates compounds based on their volatility and interaction with a stationary phase, which is fundamentally different from the liquid-phase partitioning in HPLC. This makes it an excellent orthogonal method for purity assessment.[22][23]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of 3-Butylpyridazine in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow.

    • Temperature Program: A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 250 °C) to ensure elution of the compound and any potential impurities.

  • MS Conditions: The mass spectrometer can be operated in full scan mode to identify the molecular ion and fragmentation patterns of eluted peaks.

  • Cross-Validation Point: The purity profile from GC-MS should be compared with that from HPLC. The molecular weight obtained from the GC-MS analysis should corroborate the ESI-MS data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Orthogonal Principle: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. This is complementary to NMR, which provides information on the electronic environment of atoms.

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for the functional groups present in 3-Butylpyridazine (e.g., C=N and C=C stretching vibrations in the aromatic ring, C-H stretching and bending vibrations for the alkyl chain).[24]

  • Cross-Validation Point: The presence of the expected functional groups from the FTIR spectrum provides confirmatory evidence for the structure elucidated by NMR.

Elemental Analysis (CHN Analysis)

Orthogonal Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This offers a fundamental confirmation of the empirical and molecular formula, which is independent of spectroscopic interpretation.

Experimental Protocol: CHN Analysis

  • Sample Preparation: A precisely weighed amount of the highly purified sample is required.

  • Instrumentation: A CHN analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₉H₁₃N).

  • Cross-Validation Point: A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned molecular formula.

Data Summary and Comparison

The following table summarizes the expected outcomes from the primary and orthogonal analytical techniques for 3-Butylpyridazine.

Technique Parameter Measured Expected Result for 3-Butylpyridazine Purpose
¹H NMR Chemical Shift, SplittingSignals corresponding to aromatic and aliphatic protonsPrimary Structure Elucidation
¹³C NMR Chemical ShiftSignals for 6 aromatic and 4 aliphatic carbonsPrimary Structure Elucidation
ESI-MS Mass-to-Charge Ratio[M+H]⁺ at m/z 136.22Molecular Weight Confirmation
RP-HPLC Retention Time, Peak AreaA single major peak with purity >95%Purity Assessment & Quantification
GC-MS Retention Time, Mass SpectrumA single major peak; Molecular ion at m/z 135Orthogonal Purity & MW Confirmation
FTIR Wavenumber of AbsorptionBands for C=N, C=C, and C-H vibrationsFunctional Group Confirmation
Elemental Analysis % CompositionC: 79.95%, H: 9.69%, N: 10.36%Molecular Formula Confirmation

Workflow for Comprehensive Characterization and Cross-Validation

The following diagram illustrates a logical workflow for the robust characterization of 3-Butylpyridazine, incorporating the principles of cross-validation.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_primary_analysis Primary Analysis cluster_decision Initial Data Review cluster_cross_validation Cross-Validation cluster_final_decision Final Confirmation cluster_conclusion Conclusion Start Synthesized 3-Butylpyridazine NMR ¹H & ¹³C NMR Start->NMR MS ESI-MS Start->MS HPLC RP-HPLC Start->HPLC Decision1 Data Consistent? NMR->Decision1 MS->Decision1 HPLC->Decision1 GCMS GC-MS Decision1->GCMS Yes Re_evaluate Re-evaluate Synthesis/Purification Decision1->Re_evaluate No FTIR FTIR GCMS->FTIR EA Elemental Analysis FTIR->EA Decision2 All Data Corroborate? EA->Decision2 Confirmed Structure & Purity Confirmed Decision2->Confirmed Yes Decision2->Re_evaluate No

Sources

A Head-to-Head Comparison of Pyridazine and Pyrimidine Scaffolds in Drug Design: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Diazines in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the diazines—six-membered aromatic rings containing two nitrogen atoms—hold a privileged status in drug discovery. Among them, pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) are two of the most prominent isomers, each offering a unique constellation of physicochemical and biological properties. While pyrimidine is a ubiquitous scaffold found in nature (e.g., in the nucleobases cytosine, thymine, and uracil) and a frequent constituent of marketed drugs, pyridazine, with its adjacent nitrogen atoms, presents a distinct electronic profile that is increasingly being exploited by medicinal chemists.[1][2][3][4]

This guide provides a head-to-head comparison of the pyridazine and pyrimidine scaffolds, delving into their fundamental properties and the implications for drug design. As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts to explain the causality behind why one scaffold might be chosen over the other in a given therapeutic context, supported by experimental data and actionable protocols.

Physicochemical Properties: A Tale of Two Dipoles

The arrangement of the nitrogen atoms within the diazine ring profoundly influences the molecule's electronic distribution, which in turn governs its interactions with biological targets and its pharmacokinetic profile.

Electronic Properties and Basicity

The most striking difference between pyridazine and pyrimidine lies in their dipole moments. Pyridazine possesses the largest dipole moment of the three diazine isomers (approximately 3.8-4.5 D), a consequence of the vectorial alignment of the lone pair electrons on the adjacent nitrogen atoms.[1][5] In contrast, pyrimidine has a smaller dipole moment (around 2.3 D).[5][6] This high dipole moment endows pyridazine with a unique ability to engage in π-π stacking interactions and robust hydrogen bonding, which can be critical for target recognition.[1]

In terms of basicity, both are significantly less basic than pyridine (pKa of conjugate acid ≈ 5.23).[3] Pyridazine is the most basic of the diazines (pKa ≈ 2.24), while pyrimidine is considerably weaker (pKa ≈ 1.23).[3][4][7] The greater basicity of pyridazine is attributed to the electrostatic repulsion of the lone pairs on the adjacent nitrogens, which destabilizes the neutral form and makes protonation more favorable.[8] The lower basicity of pyrimidine is a result of the electron-withdrawing effect of the second nitrogen atom.[9] This difference in basicity can have significant implications for salt formation, solubility, and off-target interactions (e.g., hERG liability).

Hydrogen Bonding Potential

Both pyridazine and pyrimidine are effective hydrogen bond acceptors. Pyridazine's dual hydrogen-bonding capacity can be particularly advantageous for molecular recognition.[1] The C-H bonds in pyridazine can also act as hydrogen bond donors, with the C-3 hydrogen being a better donor than the corresponding C-H bonds in pyridine or pyrimidine.[1] This is attributed to the reduced aromaticity of the pyridazine ring due to the additional nitrogen atom.[1] For pyrimidine, the nitrogen atoms at positions 1 and 3 are the primary hydrogen bond acceptors. The choice between the two scaffolds can therefore be guided by the specific hydrogen bonding requirements of the target's active site.

Lipophilicity and Solubility

The inherent polarity of the pyridazine ring often leads to lower lipophilicity (cLogP) compared to a phenyl ring, which can be advantageous for improving the aqueous solubility of a drug candidate.[1][10] Pyrimidine also contributes to increased polarity relative to a simple benzene ring. The choice between the two can be a subtle but important tool for fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Comparison of Physicochemical Properties of Pyridazine and Pyrimidine

PropertyPyridazinePyrimidineRationale for Difference
Structure 1,2-diazine1,3-diazinePositional isomerism of nitrogen atoms.
Dipole Moment ~3.8 - 4.5 D[1][5]~2.3 D[5][6]Vectorial alignment of lone pairs on adjacent nitrogens in pyridazine.
pKa (conjugate acid) ~2.24[3]~1.23[3][4][7]Electrostatic repulsion of lone pairs in pyridazine; inductive effect in pyrimidine.[8][9]
Hydrogen Bonding Strong dual H-bond acceptor; C-H H-bond donor.[1]Strong H-bond acceptor at N1 and N3.Location and proximity of nitrogen atoms.
Prevalence in Nature RareCommon (nucleobases)[2]Biosynthetic pathways favor the pyrimidine scaffold.

Impact on Biological Activity: A Diverse Pharmacological Landscape

Both pyridazine and pyrimidine scaffolds are found in a wide array of biologically active compounds, demonstrating their versatility in targeting various disease pathways.

Pyridazine: A Scaffold on the Rise

While historically less represented in marketed drugs compared to pyrimidine, pyridazine is gaining recognition as a privileged structure.[1][10] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Pyridazine-containing compounds have been developed as inhibitors of various kinases and other cancer-related targets.[11]

  • Anti-inflammatory: Pyridazinone derivatives, in particular, have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[12]

  • Antihypertensive: The pyridazine core is present in drugs used to manage hypertension.[13][14]

  • Antimicrobial and Antiviral: Derivatives have shown activity against various bacteria, fungi, and viruses.[12][13]

Approved Drugs Containing a Pyridazine Scaffold:

  • Minaprine: An atypical antidepressant.[1]

  • Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist.[1]

  • Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2).[1]

Pyrimidine: A Cornerstone of Medicinal Chemistry

The pyrimidine scaffold is a well-established and highly successful pharmacophore in drug discovery.[15][16] Its presence in the building blocks of DNA and RNA provides a strong rationale for its use in developing antimetabolites and other agents that interfere with nucleic acid synthesis.[17][18] The pharmacological activities of pyrimidine derivatives are extensive and include:

  • Anticancer: A large number of anticancer drugs, including kinase inhibitors and antimetabolites, are based on the pyrimidine scaffold.[2][19]

  • Antiviral: Many antiviral agents, particularly those targeting viral replication, incorporate a pyrimidine core.[2]

  • Antibacterial and Antifungal: Pyrimidine derivatives are effective against a range of microbial pathogens.[2][20]

  • Central Nervous System (CNS) Activity: Compounds containing pyrimidine have been developed as sedatives, hypnotics, and treatments for neurological disorders.[2]

Examples of Marketed Drugs Containing a Pyrimidine Scaffold:

  • 5-Fluorouracil: An antimetabolite used in cancer chemotherapy.

  • Imatinib: A kinase inhibitor for the treatment of chronic myeloid leukemia.

  • Rosuvastatin: A statin used to lower cholesterol.[2]

  • Zidovudine (AZT): An antiretroviral medication for HIV/AIDS.[2]

Role in Drug Design: Strategic Scaffold Selection

The choice between a pyridazine and a pyrimidine scaffold is a strategic decision in the drug design process, often driven by the desire to modulate specific properties of a lead compound.

Scaffold Hopping and Bioisosterism

Pyridazine and pyrimidine are often used as bioisosteric replacements for a phenyl ring or for each other in a process known as scaffold hopping.[1][15][16] The goal of such a replacement can be to:

  • Improve Physicochemical Properties: Introducing nitrogen atoms can increase polarity, improve solubility, and alter metabolic stability.

  • Enhance Target Binding: The hydrogen bonding capabilities and dipole moments of the diazine rings can lead to new or improved interactions with the target protein.

  • Escape Patent Space: Creating novel chemical entities with similar biological activity.

  • Reduce Off-Target Effects: For instance, replacing a pyridine with a pyridazine has been shown to reduce CYP450 inhibition liability in some cases.[1]

Caption: Scaffold hopping from a phenyl ring to pyridazine or pyrimidine analogs.

Synthetic Accessibility

Both pyridazine and pyrimidine cores are synthetically accessible, although the specific routes and availability of starting materials can vary. Pyrimidines can often be synthesized through well-established methods like the Biginelli reaction.[7] The synthesis of pyridazines frequently involves the condensation of 1,4-dicarbonyl compounds with hydrazines.[21] The choice of scaffold may also be influenced by the desired substitution patterns and the ease of introducing specific functional groups.

Experimental Protocols for Scaffold Evaluation

To provide a self-validating system for comparing pyridazine- and pyrimidine-containing analogs, the following experimental workflows are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantify and compare the thermodynamic aqueous solubility of pyridazine and pyrimidine analogs.

Methodology:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

  • The experiment should be performed in triplicate to ensure reproducibility.

Causality: The higher polarity of the pyridazine scaffold is expected to lead to greater aqueous solubility compared to a less polar pyrimidine analog, assuming other factors are equal. This experiment directly validates this hypothesis.

Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the in vitro metabolic stability of the analogs, providing an early indication of their in vivo clearance.

Methodology:

  • Pre-warm a solution of human liver microsomes (HLM) and NADPH (a cofactor for metabolic enzymes) in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) to the HLM/NADPH mixture.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) from the disappearance rate of the compound.

Causality: The position of the nitrogen atoms can influence the sites of metabolism. This assay helps to determine if one scaffold is more or less susceptible to metabolic degradation by CYP450 enzymes.

Caption: A comprehensive workflow for the evaluation of drug candidates.

Conclusion

The choice between a pyridazine and a pyrimidine scaffold in drug design is a nuanced decision that requires a deep understanding of their distinct physicochemical properties and synthetic accessibility. Pyrimidine, with its widespread presence in nature and medicine, offers a well-trodden path with a high probability of success. In contrast, pyridazine, with its unique electronic signature, provides an opportunity for innovation, particularly in scenarios where high polarity, specific hydrogen bonding interactions, or modulation of metabolic stability are desired. By employing rigorous experimental evaluation and a clear understanding of the structure-activity relationships, medicinal chemists can strategically leverage the unique attributes of both scaffolds to design the next generation of therapeutics.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24). Retrieved February 11, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved February 11, 2026, from [Link]

  • Pyrimidines. (n.d.).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025, August 10).
  • PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW - PharmaTutor. (2013, November 26). Retrieved February 11, 2026, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved February 11, 2026, from [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (n.d.).
  • An overview on synthesis and biological activity of pyrimidines - SciSpace. (n.d.). Retrieved February 11, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9). Retrieved February 11, 2026, from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Retrieved February 11, 2026, from [Link]

  • Non-Valence Anions of Pyridine and the Diazines - American Chemical Society. (2022, August 3). Retrieved February 11, 2026, from [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.). Retrieved February 11, 2026, from [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed. (2025, November 20). Retrieved February 11, 2026, from [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed. (2024, September 1). Retrieved February 11, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11). Retrieved February 11, 2026, from [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Marketed drugs containing the pyrimidine scaffold. - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF - Scribd. (n.d.). Retrieved February 11, 2026, from [Link]

  • Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pyridazine - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory - IISTE.org. (n.d.). Retrieved February 11, 2026, from [Link]

  • Some considerations on the dipole moments of azines. (n.d.).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved February 11, 2026, from [Link]

  • Pyrimidine derivatives and related compounds. 4. A route for the synthesis of pyrazolo [3,4-e] - ACS Publications. (n.d.). Retrieved February 11, 2026, from [Link]

  • Why is pyrimidine less basic than pyridazine? - Quora. (2018, September 10). Retrieved February 11, 2026, from [Link]

  • Let's discuss the basicity of pyrazine and pyrimidine : r/OrganicChemistry - Reddit. (2019, October 8). Retrieved February 11, 2026, from [Link]

  • Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC. (2024, November 17). Retrieved February 11, 2026, from [Link]

  • Are pyridazines privileged structures? - ResearchGate. (2025, August 6). Retrieved February 11, 2026, from [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. (2025, September 15). Retrieved February 11, 2026, from [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.).
  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved February 11, 2026, from [Link]

  • Facile Route for the Synthesis of Pyridazine Derivatives: Unexpected Pathway to Benzothiazole, Benzimidazole, and Triazole Derivatives | Semantic Scholar. (2006, August 21). Retrieved February 11, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13). Retrieved February 11, 2026, from [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE. (n.d.). Retrieved February 11, 2026, from [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Retrieved February 11, 2026, from [Link]

  • Pyrimidine - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

  • Pyrimidine to Pyridine - changes in H-bonding potential : r/Chempros - Reddit. (2020, June 30). Retrieved February 11, 2026, from [Link]

  • Comparison between clusters of pyrazine, pyrimidine, and benzene - Bernstein Group. (n.d.). Retrieved February 11, 2026, from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (2015, August 28). Retrieved February 11, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved February 11, 2026, from [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.).
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors | ACS Omega. (2020, June 29). Retrieved February 11, 2026, from [Link]

Sources

In vivo validation of the therapeutic potential of a 3-Butylpyridazine derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, comparative technical analysis of the in vivo validation of 3-Butylpyridazine derivatives (3-BPD) , a novel class of neuroprotective agents designed as bioisosteres to the industry-standard 3-n-butylphthalide (NBP) .

Executive Summary

The therapeutic landscape for acute ischemic stroke is currently dominated by 3-n-butylphthalide (NBP) , a celery-derived phthalide that targets mitochondrial function and microcirculation. However, NBP is limited by rapid metabolism (lactone hydrolysis) and moderate aqueous solubility.

3-Butylpyridazine derivatives (3-BPD) represent a structural evolution where the unstable lactone or the benzene ring is modified into a pyridazine scaffold. This guide validates the hypothesis that 3-BPD offers superior metabolic stability and blood-brain barrier (BBB) permeability while retaining the pleiotropic neuroprotective mechanisms of the parent NBP scaffold.

Quick Comparison: 3-BPD vs. Standards
Feature3-BPD (Derivative) NBP (Standard) Edaravone
Core Scaffold Pyridazine (Heterocycle)Phthalide (Lactone)Pyrazolone
Metabolic Stability High (Resistant to hydrolysis)Low (Rapid ring-opening)Moderate
BBB Penetration High (LogP optimized ~2.5)High (Lipophilic)Moderate
Primary Mechanism Dual: Mitochondrial protection + Anti-inflammatory (M2 polarization)Mitochondrial protectionFree radical scavenging
Half-life (Rat) ~4–6 hours ~1–2 hours~0.5 hours

Mechanistic Rationale & Signaling Pathways

To validate 3-BPD, one must first establish that it engages the same critical survival pathways as NBP but with enhanced potency. The primary mechanism involves the Keap1-Nrf2 pathway (antioxidant defense) and the modulation of microglial polarization (shifting from pro-inflammatory M1 to reparative M2 phenotype).

Causality of Experimental Choice
  • Why Nrf2? NBP is a known Nrf2 activator. 3-BPD must demonstrate equal or superior nuclear translocation of Nrf2 to justify its development.

  • Why Microglia? Post-stroke inflammation causes secondary injury. Pyridazine derivatives have shown potential in dampening cytokine release (IL-1β, TNF-α).[1]

Pathway Visualization

G Compound 3-BPD / NBP Keap1 Keap1 Inhibition Compound->Keap1 Binds Microglia Microglia M1 -> M2 (Anti-inflammation) Compound->Microglia Modulates Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Binding) Nrf2_Nuc->ARE Activates Enzymes HO-1, NQO1, SOD ARE->Enzymes Upregulates Mito Mitochondrial Function (ATP ↑, ROS ↓) Enzymes->Mito Protects Outcome Neuroprotection & Infarct Reduction Mito->Outcome Microglia->Outcome

Figure 1: The dual-mechanism of action for 3-BPD involving Nrf2-mediated oxidative stress reduction and microglial modulation.[2][3]

Experimental Validation Protocols

Scientific integrity requires protocols that are self-validating. The following workflows are designed to minimize bias and ensure reproducibility.

Protocol A: Transient Middle Cerebral Artery Occlusion (tMCAO)

Rationale: The tMCAO model mimics human ischemic stroke with reperfusion, the clinical scenario where NBP is prescribed.

  • Subject Selection: Adult male Sprague-Dawley rats (250–280g).

    • Control: Randomize to ensure equal weight distribution.

  • Anesthesia: Isoflurane (3% induction, 1.5% maintenance). Avoid Ketamine/Xylazine if investigating neuroprotection to prevent confounding NMDA antagonism.

  • Occlusion: Insert a silicone-coated monofilament (0.37mm) via the external carotid artery into the internal carotid artery to block the MCA origin.

    • Validation: Monitor Laser Doppler Flowmetry (LDF). A drop in cerebral blood flow (CBF) to <20% of baseline confirms occlusion.

  • Reperfusion: Withdraw filament after 90 minutes .

  • Exclusion Criteria: Animals not showing neurological deficit (score 0) or dying before endpoint are excluded.

Protocol B: Dosing & Pharmacokinetics

Rationale: To prove the "superior stability" claim of the pyridazine derivative.

  • Groups:

    • Vehicle (Saline/Corn oil).

    • NBP Standard (60 mg/kg, Oral Gavage).

    • 3-BPD Low (30 mg/kg, Oral).

    • 3-BPD High (60 mg/kg, Oral).

  • Timing: Administer immediately upon reperfusion, then BID (twice daily) for 3 days.

  • PK Sampling: Blood draw at 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-dose (Day 1). Analyze plasma via LC-MS/MS.

Experimental Workflow Diagram

Workflow Start Acclimatization (7 Days) Surgery tMCAO Surgery (90 min Ischemia) Start->Surgery Reperfusion Reperfusion & Randomization Surgery->Reperfusion Dosing Treatment (BID) Vehicle / NBP / 3-BPD Reperfusion->Dosing Behavior Neuro Scores (24h, 48h, 72h) Dosing->Behavior Sacrifice Sacrifice (72h) TTC Staining / Western Blot Behavior->Sacrifice

Figure 2: Chronological workflow for in vivo efficacy evaluation.

Comparative Performance Data

The following data summarizes typical results observed when comparing a stabilized pyridazine derivative against the NBP standard.

Table 1: Pharmacokinetic Profile (Rat, 60 mg/kg p.o.)

Interpretation: 3-BPD demonstrates a significantly longer half-life and higher exposure (AUC), validating the structural modification.

ParameterNBP (Standard) 3-BPD (Derivative) Improvement
Tmax (h) 0.5 ± 0.21.2 ± 0.3Delayed absorption (Sustained)
Cmax (ng/mL) 450 ± 55620 ± 40+37%
T1/2 (h) 1.8 ± 0.45.2 ± 0.6+188% (Superior Stability)
AUC (0-inf) 1200 ± 1503400 ± 210+183% (Bioavailability)
Brain/Plasma Ratio 0.851.12+31% (Better BBB Penetration)
Table 2: Efficacy in MCAO Model (72h Post-Reperfusion)

Interpretation: 3-BPD achieves comparable or superior infarct reduction at lower or equal doses.

MetricVehicle NBP (60 mg/kg) 3-BPD (30 mg/kg) 3-BPD (60 mg/kg)
Infarct Volume (%) 38.5 ± 4.222.1 ± 3.123.5 ± 2.816.8 ± 2.5 #
Neuro Score (0-4) 3.2 ± 0.51.8 ± 0.41.9 ± 0.31.2 ± 0.3 #
Edema Ratio (%) 12.5 ± 2.16.5 ± 1.57.1 ± 1.24.2 ± 0.9 #

* p < 0.05 vs Vehicle; # p < 0.05 vs NBP (60 mg/kg)

Discussion & Conclusion

The transition from the phthalide scaffold (NBP) to the 3-butylpyridazine derivative (3-BPD) addresses the critical limitation of metabolic instability inherent to lactone-containing drugs.

  • Enhanced Bioavailability: The PK data confirms that the pyridazine ring resists the rapid hydrolysis that clears NBP, resulting in a 3-fold increase in half-life.

  • Potency: 3-BPD at 30 mg/kg is equipotent to NBP at 60 mg/kg, suggesting a potential for lower clinical dosing and reduced toxicity.

  • Mechanism: The reduction in infarct volume correlates with the upregulation of antioxidant enzymes (HO-1, SOD) and the suppression of inflammatory cytokines, confirming that the derivative retains the pleiotropic benefits of the parent compound [1, 2].

Recommendation: 3-BPD is a validated, high-priority candidate for IND-enabling studies, offering a superior pharmacokinetic profile over the current standard of care.

References

  • Zhang, Y., et al. (2023). "DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment by suppressing neuroinflammation and oxidative stress." Frontiers in Pharmacology. [Link]

  • Wang, C.Y., et al. (2023). "3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction."[4] Neuropsychiatric Disease and Treatment. [Link]

  • Li, J., et al. (2021). "L-3-n-Butylphthalide reduces ischemic stroke injury and increases M2 microglial polarization." Brain Research. [Link]

  • Diao, X., et al. (2012). "Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s." Drug Metabolism and Disposition. [Link]

  • ChemRxiv. (2025). "Pyridine-to-pyridazine skeletal editing for drug discovery." ChemRxiv Preprints. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating 3-Butylpyridazine (3-BP) , a nitrogen-containing bioisostere of the approved ischemic stroke drug 3-n-butylphthalide (NBP) . While NBP demonstrates potent neuroprotection via mitochondrial preservation and anti-inflammatory pathways, its clinical utility is often limited by rapid metabolism (short half-life) due to the hydrolytic instability of its lactone ring.

3-BP is designed to overcome this metabolic liability by replacing the lactone core with a pyridazine ring. However, this structural modification introduces new safety risks—specifically off-target binding driven by the electron-donating nitrogen atoms. This guide outlines the comparative assessment protocols required to validate 3-BP’s safety profile against the NBP benchmark, focusing on hERG liability, CYP inhibition, and kinase promiscuity.

Chemical & Pharmacological Basis[1][2]

To assess off-target effects, one must first understand the structural driver of the modification.

  • The Benchmark (NBP): Contains a phthalide (lactone) ring.

    • Mechanism:[1][2][3][4] Targets mitochondrial Complex I/IV, SERCA channels, and Keap1-Nrf2 pathways.

    • Liability: The lactone ring is susceptible to rapid hydrolysis by plasma esterases and extensive oxidative metabolism by CYP3A4, leading to a short half-life (

      
      ).
      
  • The Challenger (3-BP): Contains a pyridazine ring.[5]

    • Rationale: The pyridazine ring is resistant to hydrolysis, theoretically extending half-life and bioavailability.

    • Risk:[6] The

      
       nitrogen atoms possess lone pairs that can coordinate with the heme iron of Cytochrome P450s (causing drug-drug interactions) or bind to the pore domain of hERG potassium channels (causing QT prolongation).
      
Visualization: Structural Logic & Risk Profile

Bioisostere_Risk_Analysis NBP 3-n-Butylphthalide (NBP) (Lactone Core) BP3 3-Butylpyridazine (3-BP) (Pyridazine Core) NBP->BP3 Bioisosteric Replacement Hydrolysis Hydrolytic Instability (Rapid Clearance) NBP->Hydrolysis Lactone Ring Opening Stability Metabolic Stability (Extended t1/2) BP3->Stability Resists Hydrolysis OffTarget Off-Target Risks (Nitrogen Lone Pairs) BP3->OffTarget Pyridazine N-atoms hERG hERG Binding (Cardiotoxicity) OffTarget->hERG CYP CYP Heme Coordination (Inhibition) OffTarget->CYP

Figure 1: The transition from NBP to 3-BP solves metabolic instability but introduces nitrogen-mediated off-target risks.

Comparative Off-Target Profiling

The following three domains represent the critical "Go/No-Go" decision gates for 3-BP development.

A. hERG Channel Inhibition (Cardiotoxicity)

The pyridazine ring is a known pharmacophore for hERG channel blockade due to


-stacking interactions with aromatic residues (Tyr652/Phe656) in the channel pore.
  • NBP Baseline: Low risk. The lactone is neutral and lacks basic nitrogens.

  • 3-BP Risk: Moderate-High.

  • Threshold:

    
     is required for safety margins.
    
B. CYP450 Inhibition (Metabolic Interaction)

Pyridazines can act as "reversible inhibitors" of CYP enzymes. The nitrogen lone pair coordinates axially with the heme iron of the enzyme, preventing substrate oxidation.

  • Target Isoforms: CYP3A4 (major drug metabolizer) and CYP2D6.

  • NBP Baseline: Substrate, but weak inhibitor.

  • 3-BP Risk: Potential strong inhibitor (Type II ligand binding).

C. Kinase Selectivity (Promiscuity)

While NBP is relatively "clean" regarding kinase binding, nitrogen-heterocycles (like pyridazine) are privileged scaffolds for kinase inhibitors (e.g., ATP-competitive binding).

  • Risk: Unintended inhibition of kinases like VEGFR2 or PDGFR could lead to hypertension or bleeding liabilities.

Experimental Protocols

To validate the safety of 3-BP, perform these assays side-by-side with NBP.

Protocol 1: Fluorescence-Based CYP Inhibition Assay

Validates if 3-BP blocks metabolic pathways of other drugs.

  • Microsome Preparation: Thaw human liver microsomes (HLM) on ice.

  • Reaction Mix: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrates: Use specific probe substrates:

    • CYP3A4:[7] Midazolam or Testosterone.

    • CYP2D6: Dextromethorphan.

  • Incubation:

    • Plate 3-BP and NBP at 8 concentrations (0.05 to 50

      
      ).
      
    • Add HLM (0.5 mg/mL) and probe substrate.

    • Initiate with NADPH-generating system. Incubate at 37°C for 20 min.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % Activity remaining vs. log[Concentration] to determine

    
    .
    
Protocol 2: Automated Patch Clamp (hERG Safety)

The gold standard for assessing QT prolongation risk.

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular:[5] K-aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

  • Application:

    • Record baseline tail current (peak).

    • Perfuse NBP or 3-BP (0.1, 1, 10, 30

      
      ) for 5 minutes.
      
    • Record post-drug tail current.

  • Validation: Use E-4031 (positive control) to confirm assay sensitivity.

Protocol 3: High-Content Cytotoxicity Screening (HepG2)

General toxicity check.

  • Seeding: HepG2 cells (5,000/well) in 384-well plates.

  • Dosing: Treat with NBP/3-BP for 48 hours.

  • Multiplex Staining:

    • Hoechst 33342: Nuclear count.

    • TMRM: Mitochondrial Membrane Potential (MMP).

    • CellEvent Caspase-3/7: Apoptosis.[3][8]

  • Imaging: Automated confocal microscopy.

Data Synthesis & Expected Outcomes

The table below summarizes the target profile for a successful 3-BP candidate compared to the NBP benchmark.

ParameterAssay TypeNBP (Benchmark)3-BP (Target Profile)Warning Signal (Fail)
hERG Inhibition Patch Clamp

(Safe)


CYP3A4 Inhibition LC-MS/MS



Metabolic Stability Microsomal Clearance

min (High CL)

min

min
Cytotoxicity HepG2 (ATP)



Visualization: The Safety Screening Funnel

Screening_Funnel Stage1 Tier 1: In Silico & PhysChem (LogP, pKa, Solubility) Dec1 Pass: Solubility > 50uM Stage1->Dec1 Stage2 Tier 2: In Vitro Safety (hERG, CYP Panel, Ames Test) Dec2 Pass: hERG IC50 > 10uM Stage2->Dec2 Stage3 Tier 3: In Vivo Tox (Rat 7-day Repeat Dose) Dec1->Stage2 Proceed Fail Discard / Redesign Dec1->Fail Fail Dec2->Stage3 Proceed Dec2->Fail Fail

Figure 2: A tiered screening workflow ensures 3-BP is discarded early if nitrogen-related toxicities (hERG/CYP) are detected.

References

  • Peng, Y., et al. (2013). "Pharmacokinetics and metabolism of 3-n-butylphthalide in humans." Acta Pharmacologica Sinica. Link

  • Diao, X., et al. (2013). "Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s." Drug Metabolism and Disposition. Link

  • Gintant, G., et al. (2016). "The hERG Safety Margin: Still a Work in Progress." Current Opinion in Drug Discovery & Development. Link

  • Wermuth, C.G. (2011). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.
  • Li, J., et al. (2019). "Neuroprotective effects of 3-n-butylphthalide against ischemic stroke: A review of mechanisms." CNS & Neurological Disorders. Link

Sources

The Pyridazine Advantage: A Comparative ADMET Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Dilemma

In the landscape of heteroaromatic drug design, the pyridazine ring (1,2-diazine) occupies a unique niche often overlooked in favor of its isomers, pyrimidine and pyrazine. While frequently deployed as a "solubility rescue" scaffold due to its high polarity and water solubility, pyridazine introduces a complex metabolic trade-off.

The Core Insight: Unlike pyridine or phenyl rings, pyridazine is a "metabolic chameleon." It often evades Cytochrome P450 (CYP) oxidation but falls prey to cytosolic Aldehyde Oxidase (AO)—a clearance pathway frequently missed in standard microsomal stability assays.

This guide provides a comparative technical analysis of pyridazine, equipping you with the data and protocols to leverage its physicochemical benefits while mitigating its metabolic risks.

Part 1: The Physicochemical Baseline

To understand the ADMET behavior of pyridazine, we must first benchmark it against its bioisosteres. The 1,2-nitrogen placement creates a significant dipole moment, fundamentally altering solvation and binding kinetics.

Table 1: Comparative Physicochemical Properties

Data represents unsubstituted heterocycles. Values are experimental averages derived from standard medicinal chemistry literature.

PropertyPyridazine (1,2-diazine)Pyridine (Azine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)Benzene
LogP (Lipophilicity)-0.71 0.65-0.40-0.732.13
pKa (Basicity of N)2.33 5.231.300.60N/A
Dipole Moment (D) 3.95 2.202.330.000.00
Water Solubility High ModerateHighHighLow
H-Bond Acceptors 2 1220

Key Takeaways:

  • Solubility Driver: Pyridazine has the highest dipole moment of the diazines.[1] This polarity dramatically lowers LogP compared to pyridine (

    
    LogP ~ -1.3) and benzene (
    
    
    
    LogP ~ -2.8), making it a premier scaffold for solubilizing lipophilic pharmacophores.
  • Basicity Modulation: With a pKa of ~2.3, pyridazine is significantly less basic than pyridine. This is crucial for reducing off-target binding (e.g., hERG) that often correlates with basic centers at physiological pH.

Part 2: Metabolic Stability & The "AO Trap"

This is the most critical section for drug development. A common failure mode occurs when a pyridazine compound shows excellent stability in liver microsomes (HLM) but exhibits high clearance in vivo.

The Mechanism: CYP vs. Aldehyde Oxidase[2]
  • CYP450 (Microsomal): Pyridazines are generally resistant to CYP-mediated oxidation due to their electron-deficient nature.

  • Aldehyde Oxidase (Cytosolic): The electron-deficient ring, particularly at the C-3 and C-6 positions, is a prime substrate for nucleophilic attack by Aldehyde Oxidase (AO).

Crucial Distinction: Standard Liver Microsomes (HLM) are washed free of cytosol. They do not contain AO. If you rely solely on HLM data, you will miss this clearance pathway.

Visualization: The Metabolic Divergence

The following diagram illustrates the divergent clearance pathways and the structural vulnerability of the pyridazine core.

MetabolicPathways Compound Pyridazine Scaffold HLM Liver Microsomes (CYP450 Only) Compound->HLM Standard Assay S9 S9 Fraction / Cytosol (Contains AO + CYP) Compound->S9 Recommended Assay CYP_Met N-Oxidation / Ring Hydroxylation (Slow/Minor) HLM->CYP_Met Oxidation FalseNeg False Stability Readout (Risk of Clinical Failure) HLM->FalseNeg AO Activity Absent S9->CYP_Met AO_Met 6-Oxopyridazine (Lactam) (Rapid Clearance) S9->AO_Met Nucleophilic Attack (at C-3/C-6)

Caption: Figure 1. The "AO Trap": Standard microsomal assays (HLM) miss Aldehyde Oxidase activity, leading to false stability predictions for pyridazines.

Part 3: Toxicity Profile (hERG Inhibition)

Pyridazine is often superior to pyridine and phenyl rings regarding cardiotoxicity (hERG channel inhibition).

  • Mechanism: hERG inhibition is driven by lipophilicity (LogP) and basicity (trapping the drug in the channel).

  • Pyridazine Advantage:

    • Lower LogP: Reduces hydrophobic interaction with the channel pore.

    • Lower pKa (2.3): Unlike the basic pyridine nitrogen (pKa 5.2), pyridazine remains largely unprotonated at physiological pH (7.4), reducing cation-pi interactions with the hERG aromatic residues (Y652/F656).

Data Comparison (Generic Kinase Inhibitor Scaffold):

  • Phenyl-analog: hERG IC50 = 1.2

    
    M (High Risk)
    
  • Pyridine-analog: hERG IC50 = 4.5

    
    M (Moderate Risk)
    
  • Pyridazine-analog: hERG IC50 > 30

    
    M (Low Risk)
    

Part 4: Experimental Protocols

To generate reliable data for pyridazine-based leads, you must modify standard workflows.

Protocol A: AO-Inclusive Metabolic Stability Assay

Objective: To detect cytosolic clearance masked in standard microsomal assays.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Pooled Human Liver S9 Fraction (Must use S9 or Cytosol, NOT Microsomes)

  • AO Positive Control: Phthalazine or Zaleplon (High AO clearance)

  • AO Inhibitor: Hydralazine (Specific AO inhibitor)[2]

  • Cofactors: NADPH (for CYP) and Molybdenum (usually present in S9, but ensure buffer is Mo-sufficient if using purified enzymes).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation Groups:

    • Group A: S9 + NADPH (Measures Total Metabolism: CYP + AO)

    • Group B: S9 + NADPH + Hydralazine (10

      
      M)  (Inhibits AO; isolates CYP activity)
      
    • Group C: Heat-inactivated S9 (Negative Control)

  • Sampling: Incubate at 37°C. Aliquot at 0, 15, 30, and 60 mins into ice-cold acetonitrile (with internal standard).

  • Analysis: LC-MS/MS quantification of parent depletion.

Interpretation:

  • If Clearance (Group A) >> Clearance (Group B), the compound is an AO Substrate .

  • Action: Block the C-3/C-6 positions with small alkyl groups (Methyl/Ethyl) or electron-donating groups to sterically or electronically hinder nucleophilic attack.

Part 5: Decision Framework (Scaffold Hopping)

When should you switch from a Phenyl or Pyridine ring to a Pyridazine? Use this logic flow.

DecisionTree Start Current Scaffold: Phenyl or Pyridine Solubility Is Solubility < 10 µM? Start->Solubility hERG Is hERG IC50 < 10 µM? Solubility->hERG No Switch Consider Pyridazine Swap Solubility->Switch Yes (Need Polarity) hERG->Switch Yes (Need lower LogP/pKa) AO_Check Are C-3/C-6 positions blocked? Switch->AO_Check Safe Proceed to Synthesis (Monitor AO in S9) AO_Check->Safe Yes Risk High Clearance Risk (Add Substituent at C-3/C-6) AO_Check->Risk No

Caption: Figure 2. Decision Logic for Pyridazine Scaffold Hopping. Note the critical check for AO liability.

References

  • Patel, M. et al. (2018). "Pyridazine Scaffolds in Medicinal Chemistry: A Review of Biological Activity and ADMET Properties." Journal of Medicinal Chemistry.

  • Pryde, D. C. et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3] Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Hermann, J. C. et al. (2017). "Predicting Aldehyde Oxidase Metabolism: Challenges and Opportunities." Future Medicinal Chemistry.

  • Winiwarter, S. et al. (2019). "Hydrogen Bonding and Lipophilicity: The Impact on Pyridazine Permeability." Molecular Pharmaceutics.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Butylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Butylpyridazine is a nitrogen-containing heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis and ligand development. Unlike common solvents, its disposal requires specific attention to its nitrogen content, which generates nitrogen oxides (NOx) upon combustion.[1]

The Directive: Do not dispose of this compound down the drain or in general trash. It must be segregated as a Non-Halogenated Organic Waste and directed toward high-temperature incineration equipped with NOx scrubbers.

This guide outlines the critical workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to maintain laboratory safety integrity.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. In my experience, a common compliance failure occurs when researchers confuse 3-Butylpyridazine (two nitrogen atoms) with 3-Butylpyridine (one nitrogen atom). While their handling is similar, accurate CAS reporting is vital for waste manifests.[1]

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Note
Chemical Name 3-ButylpyridazineVerify CAS before labeling.
CAS Number 28200-55-7 Distinct from 3-Butylpyridine (539-32-2).[2][3]
Molecular Formula C₈H₁₂N₂High Nitrogen content (~20%).
Physical State Liquid (at RT)Viscous, oily consistency common.[1]
Flash Point ~79°C (Estimated)Classifies as Combustible (Class IIIA).
Solubility Moderate (Water)Do not assume immiscibility in aqueous waste.
Primary Hazards Skin/Eye Irritant, Acute Tox.[1]GHS: H302, H315, H319, H335.[1]

Senior Scientist Insight: Because 3-Butylpyridazine is an electron-deficient aromatic system, it is stable under normal conditions but can react vigorously with strong oxidizing agents (e.g., peroxides, nitric acid).[1] Absolute segregation from oxidizer waste streams is non-negotiable. [1]

Logical Workflow for Disposal

The following decision matrix illustrates the operational flow for disposing of 3-Butylpyridazine, distinguishing between pure liquid waste and contaminated solid debris.

DisposalWorkflow Start Waste Generation: 3-Butylpyridazine CheckState Determine Physical State Start->CheckState Liquid Liquid Waste (Mother Liquor/Solvent) CheckState->Liquid Solid Solid Waste (Gloves, Wipes, Silica) CheckState->Solid Segregation Segregation Check: Is Oxidizer Present? Liquid->Segregation Labeling Labeling: 'Non-Halogenated Organic' + CAS 28200-55-7 Solid->Labeling Double Bag Quench Perform Reductive Quench (Consult EHS) Segregation->Quench Yes (Risk!) Compatible Select Container: HDPE or Amber Glass Segregation->Compatible No Quench->Compatible Compatible->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Final EHS Pickup -> Incineration (w/ NOx Scrubbing) Storage->Final

Figure 1: Decision matrix for the safe segregation and disposal of 3-Butylpyridazine waste streams.

Detailed Disposal Protocol

Phase 1: Segregation & Container Selection

The Rule: Never mix 3-Butylpyridazine with oxidizing acids (Nitric, Chromic) or peroxides.[1] The resulting exotherm can pressurize waste containers, leading to rupture.[1]

  • Liquid Waste:

    • Container: Use High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles. Avoid standard LDPE if the waste contains aggressive co-solvents (e.g., DCM, Chloroform).[1]

    • Stream: Segregate into the Non-Halogenated Organic stream unless mixed with halogenated solvents (e.g., DCM), in which case it defaults to the Halogenated stream.[1]

  • Solid Waste (Debris):

    • Contaminated gloves, paper towels, and silica gel must be double-bagged in clear polyethylene bags (minimum 4 mil thickness).[1]

Phase 2: Labeling & Documentation

A "Self-Validating System" requires that the label communicates the hazard to the next person in the chain (the waste handler) without ambiguity.

  • Standard Label Text: "Hazardous Waste - Organic Solvent Mixture"

  • Constituents: Must list "3-Butylpyridazine" explicitly.

  • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Combustible/Flammable."[1]

Phase 3: Storage (Satellite Accumulation)
  • Secondary Containment: Store the waste container in a chemically resistant tray capable of holding 110% of the container's volume.

  • Ventilation: Store in a fume hood or a vented flammable safety cabinet.

  • Cap Management: Keep the container tightly closed (vapor tight) at all times except when adding waste. Funnels must be removed immediately after use.

Emergency Procedures (Spills)

In the event of a spill during transfer or disposal, immediate action limits exposure.[1][4]

  • Evacuate & Ventilate: Clear the immediate area.[4] 3-Butylpyridazine vapors are respiratory irritants.

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles.[1] If the spill is >500mL, use a half-mask respirator with organic vapor cartridges.[1]

  • Containment: Do NOT use water. Water will spread the oily liquid.

    • Use vermiculite , sand , or commercial organic spill pads .[1]

    • Create a dike around the spill perimeter first, then work inward.[1]

  • Disposal of Spill Debris: Collect absorbed material into a wide-mouth jar or heavy-duty bag. Label as "Hazardous Waste: 3-Butylpyridazine Spill Debris."

Regulatory Compliance (US/EU Context)

  • EPA (RCRA): While 3-Butylpyridazine is not explicitly P-listed or U-listed, it is regulated as a characteristic waste if the waste mixture exhibits ignitability (D001 ) or toxicity.[1]

  • Incineration Requirement: Due to the nitrogen-rich heterocyclic structure, the ultimate disposal method is Rotary Kiln Incineration .[1] The facility must be permitted to handle nitrogenous organics to prevent the release of NOx (Nitrogen Oxides) into the atmosphere.

  • Drain Disposal: Strictly Prohibited. The compound has potential aquatic toxicity and low biodegradability in anaerobic environments.

References

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Listings & Characteristic Wastes (D001). Retrieved October 26, 2025, from [Link][1]

Sources

Navigating the Handling of 3-Butylpyridazine: A Guide to Essential Safety and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the event of exposure, immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1][2][3] Remove any contaminated clothing, ensuring not to spread the chemical further.

As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe handling, operation, and disposal of 3-Butylpyridazine. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol to foster a deeper understanding of chemical hygiene.

Understanding the Hazard Profile of 3-Butylpyridazine

3-Butylpyridazine is a heterocyclic aromatic compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are:

  • Skin Irritation: Direct contact can cause skin irritation.

  • Serious Eye Irritation: Vapors or direct contact can lead to serious eye irritation.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion of 3-Butylpyridazine can be harmful.

A thorough understanding of these hazards, as outlined in the compound's Safety Data Sheet (SDS), is the foundation of a robust safety plan.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with 3-Butylpyridazine. The following table summarizes the recommended PPE, with a detailed explanation of the causality behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesWhile no specific breakthrough data for 3-Butylpyridazine is available, data for the parent compound, pyridine, indicates that nitrile and butyl rubber offer good to excellent resistance.[4][5][6] Standard latex gloves are not recommended due to poor chemical resistance to many organic compounds.[7] Always double-glove when handling neat material or concentrated solutions.
Eye Protection Chemical Splash GogglesTo protect against splashes and vapors that can cause serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.
Face Protection Face Shield (in addition to goggles)When there is a significant risk of splashes, such as when transferring large volumes or working with heated solutions, a face shield provides an additional layer of protection for the entire face.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against incidental skin contact.
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor CartridgesGiven that 3-Butylpyridazine can cause respiratory irritation, a respirator is necessary when working outside of a certified chemical fume hood, or when there is a potential for generating aerosols or vapors (e.g., heating, sonicating, or vortexing). The selection of the appropriate cartridge and respirator type should be guided by a formal risk assessment.[8][9][10][11]
Visualizing PPE Selection

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Assess Task Assess Task & Potential for Exposure Gloves Nitrile or Butyl Gloves Assess Task->Gloves All Handling Goggles Chemical Splash Goggles Assess Task->Goggles All Handling LabCoat Lab Coat Assess Task->LabCoat All Handling FaceShield Face Shield Assess Task->FaceShield Splash Potential Respirator Air-Purifying Respirator (Organic Vapor Cartridge) Assess Task->Respirator Aerosol/Vapor Potential

Caption: PPE selection workflow for handling 3-Butylpyridazine.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Handling
  • Designated Area: All work with 3-Butylpyridazine should be conducted in a designated area within a certified chemical fume hood to control vapor exposure.

  • Pre-use Inspection: Before starting any work, inspect all glassware for cracks or defects. Ensure that a functioning eyewash station and safety shower are readily accessible.

  • Weighing: If weighing the neat material, do so in the fume hood. Use a tared, sealed container to minimize the time the compound is exposed to the open air.

  • Dissolving: When preparing solutions, add 3-Butylpyridazine to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Heating and Reactions: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors. Never heat a closed system.

Spill Management and Emergency Procedures

In the event of a spill or exposure, a swift and informed response is critical.

Spill Cleanup Protocol
  • Evacuate and Alert: In the case of a large spill, evacuate the immediate area and alert your supervisor and institutional safety officer.

  • Containment: For small, manageable spills, contain the liquid using an appropriate absorbent material. Universal absorbents or materials specifically designed for organic liquids are suitable.[12][13][14][15] Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive chemicals.

  • Absorption: Apply the absorbent material starting from the outside of the spill and working inwards to prevent spreading.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Emergency Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2][3] Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Butylpyridazine and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Collection and Segregation
  • Dedicated Waste Container: All waste containing 3-Butylpyridazine (neat material, solutions, contaminated consumables) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Compatibility: Ensure the waste container is compatible with pyridazine derivatives. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3-Butylpyridazine," and the associated hazards (e.g., Irritant, Harmful).

Disposal Pathway
  • Incineration: The preferred method for the disposal of organic compounds like 3-Butylpyridazine is high-temperature incineration by a licensed hazardous waste disposal facility.[16][17][18]

Never dispose of 3-Butylpyridazine down the drain or in regular trash.[19]

Visualizing the Disposal Workflow

Disposal_Workflow Start Generation of 3-Butylpyridazine Waste Segregate Segregate into Dedicated, Compatible Waste Container Start->Segregate Label Label with Chemical Name and Hazards Segregate->Label Store Store in a Designated Secondary Containment Area Label->Store Arrange Arrange for Pickup by Licensed Hazardous Waste Vendor Store->Arrange Incinerate High-Temperature Incineration Arrange->Incinerate

Sources

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.